Gartisertib
Description
Properties
IUPAC Name |
2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKBLKSXWOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613191-99-3 | |
| Record name | Gartisertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARTISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gartisertib's Mechanism of Action in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gartisertib (formerly VX-803, M4344) is a potent and selective, orally active, ATP-competitive inhibitor of the Ataxia-telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress and certain types of DNA damage. By inhibiting ATR, Gartisertib disrupts the downstream signaling cascade, most notably the phosphorylation of Checkpoint Kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints and the hindrance of DNA repair mechanisms. This targeted action enhances the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation, particularly in tumors with existing DDR deficiencies. This guide provides an in-depth overview of Gartisertib's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: ATR Inhibition
Gartisertib functions as a highly selective inhibitor of ATR kinase, with a high binding affinity as demonstrated by a Ki of less than 150 pM.[1] Its primary mode of action is to compete with ATP for the kinase domain of ATR, thereby preventing the phosphorylation of its downstream substrates. A key substrate of ATR is CHK1, and Gartisertib has been shown to potently inhibit ATR-driven phosphorylation of CHK1 with an IC50 of 8 nM.[1]
The ATR signaling cascade is a crucial component of the DDR, activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage, including stalled replication forks and DNA double-strand breaks (DSBs).[2][3] Upon activation, ATR phosphorylates a multitude of substrates, including CHK1, which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[2][3] By inhibiting ATR, Gartisertib effectively dismantles this protective response, leading to:
-
Abrogation of Cell Cycle Checkpoints: Cancer cells are forced to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and apoptosis.
-
Impaired DNA Repair: The recruitment and activation of DNA repair proteins are hindered, leading to the accumulation of lethal DNA lesions.
-
Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., ATM mutations), the inhibition of ATR can create a synthetic lethal scenario, where the combined loss of both pathways is incompatible with cell survival.
Quantitative Preclinical Data
Gartisertib has demonstrated significant potency and efficacy in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.
Table 1: In Vitro Potency of Gartisertib
| Parameter | Value | Cell Line/System | Reference |
| Ki (ATR) | <150 pM | Biochemical Assay | [1] |
| IC50 (pCHK1) | 8 nM | Cellular Assay | [1] |
| IC50 (Cell Viability) | <1 µM | 12 Glioblastoma cell lines | [4] |
| Median IC50 (Glioblastoma) | 0.56 µM | 12 Glioblastoma cell lines | [4] |
| IC50 (Human Astrocytes) | 7.22 µM | Human Astrocytes | [4] |
Table 2: Synergy of Gartisertib with Standard of Care in Glioblastoma
| Combination Therapy | Synergy Score (ZIP model) | Cell Lines | Reference |
| Gartisertib + Temozolomide (TMZ) | Significantly higher than TMZ+RT | 12 Glioblastoma cell lines | [2][5] |
| Gartisertib + Radiation Therapy (RT) | Significantly higher than TMZ+RT | 12 Glioblastoma cell lines | [2][5] |
| Gartisertib + TMZ + RT | Significantly higher than TMZ+RT | 12 Glioblastoma cell lines | [2][5] |
Clinical Trial Data
A Phase I clinical trial (NCT02278250) evaluated the safety and tolerability of Gartisertib as a single agent and in combination with carboplatin in patients with advanced solid tumors.[3][6]
Table 3: Key Findings from the Phase I Trial of Gartisertib
| Parameter | Finding | Cohort | Reference |
| Recommended Phase II Dose (RP2D) | 250 mg QD | Monotherapy | [3][6] |
| Safety and Tolerability | Generally well-tolerated at lower doses | All cohorts | [3][6] |
| Dose-Limiting Toxicity | Unexpected increased blood bilirubin | All cohorts | [3][6] |
| Reason for Discontinuation | Liver toxicity preventing further dose escalation | Not Applicable | [3][6] |
| Efficacy | 1 Prolonged partial response, 3 stable disease >6 months | Combination (B1) and Monotherapy | [3] |
Signaling Pathways and Experimental Workflows
Gartisertib's Impact on the ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and how Gartisertib intervenes.
Caption: Gartisertib inhibits ATR, preventing CHK1 phosphorylation and subsequent cell cycle arrest and DNA repair.
Experimental Workflow for Assessing Gartisertib's Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of Gartisertib on cancer cells.
Caption: A standard workflow to test Gartisertib's impact on cancer cells.
Detailed Experimental Protocols
Western Blot for CHK1 Phosphorylation
This protocol is a general guideline for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.
1. Cell Lysis:
-
Culture cells to 70-80% confluency in 60-mm dishes.
-
Treat cells with Gartisertib at various concentrations for the desired time (e.g., 24 hours). Include a positive control (e.g., a DNA damaging agent like hydroxyurea) and a vehicle control.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated CHK1 (e.g., p-CHK1 Ser345) and total CHK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Incucyte® S3 Live-Cell Analysis for Cell Viability
This method allows for real-time, automated monitoring of cell viability and cytotoxicity.
1. Cell Seeding:
-
Seed cells into a 96-well flat-bottom plate at a density that allows for exponential growth over the course of the experiment (e.g., 5,000 - 25,000 cells per well).
-
Allow cells to adhere and resume proliferation for 24 hours in a cell culture incubator.
2. Treatment and Reagent Addition:
-
Prepare Gartisertib and any combination agents at the desired concentrations.
-
Add the Incucyte® Cytotox Green or Red Reagent (for dead cells) and, optionally, a nuclear labeling reagent (e.g., Incucyte® NucLight Red Reagent for live cells) to the treatment media.
-
Remove the old media from the cells and add the treatment media containing the Incucyte® reagents.
3. Image Acquisition:
-
Place the 96-well plate into the Incucyte® S3 Live-Cell Analysis System housed within a standard cell culture incubator.
-
Schedule image acquisition every 2-3 hours for the duration of the experiment (e.g., 72 hours). Use both phase-contrast and fluorescence channels.
4. Data Analysis:
-
The Incucyte® software will automatically analyze the images to quantify the number of green/red fluorescent (dead) cells and the total cell confluence (from phase-contrast images) over time.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the Gartisertib concentration.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
1. Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized for each cell line to yield countable colonies.
2. Treatment:
-
Allow the cells to adhere overnight.
-
Treat the cells with Gartisertib at various concentrations for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
3. Colony Growth:
-
Incubate the plates for 1-3 weeks, allowing the surviving cells to form colonies of at least 50 cells.
-
Monitor the plates regularly and change the medium as needed.
4. Staining and Counting:
-
Once the colonies are of a sufficient size, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde or 4% paraformaldehyde for 20 minutes at room temperature.
-
Stain the fixed colonies with 0.5% crystal violet solution for 5-10 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well. The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
Conclusion
Gartisertib is a potent ATR inhibitor that disrupts the DNA damage response, leading to increased cytotoxicity, particularly when combined with DNA-damaging agents. Its mechanism of action is well-defined, involving the inhibition of CHK1 phosphorylation and the subsequent abrogation of cell cycle checkpoints. While preclinical data demonstrated promising anti-tumor activity, its clinical development was halted due to unexpected liver toxicity. Nevertheless, the study of Gartisertib has provided valuable insights into the therapeutic potential of ATR inhibition and continues to inform the development of next-generation DDR inhibitors for cancer therapy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Gartisertib (VX-803): A Technical Guide to ATR Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gartisertib (VX-803), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document details the core mechanism of the ATR signaling pathway, the inhibitory action of Gartisertib, quantitative data from preclinical studies, and detailed protocols for key experimental assays.
The ATR Kinase Signaling Pathway in DNA Damage Response
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] ATR is primarily activated in response to a broad spectrum of DNA damage, particularly replication stress characterized by the presence of single-stranded DNA (ssDNA).[2][3] This ssDNA is rapidly coated by Replication Protein A (RPA), which then serves as a platform to recruit the ATR-ATRIP complex to the site of damage.[2][3]
Full activation of ATR requires additional factors, including the 9-1-1 complex (RAD9-RAD1-HUS1) and TopBP1.[2] Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][4] A key effector in this pathway is the checkpoint kinase 1 (CHK1).[5] ATR-mediated phosphorylation of CHK1 at sites such as Ser345 leads to its activation.[6] Activated CHK1, in turn, phosphorylates downstream targets like the CDC25 family of phosphatases, leading to their degradation and subsequent cell cycle arrest, providing time for DNA repair.[2]
Gartisertib (VX-803): Mechanism of Action
Gartisertib (also known as VX-803 or M4344) is an orally available, ATP-competitive inhibitor of ATR kinase.[7][8][9][10] By binding to the ATP-binding pocket of ATR, Gartisertib potently and selectively blocks its kinase activity.[10][11] This inhibition prevents the downstream phosphorylation of key substrates, most notably CHK1.[8][9] The abrogation of ATR signaling disrupts the activation of DNA damage checkpoints, leading to an inability of the cell to arrest its cycle in response to genotoxic stress.[8][9] Consequently, cells with damaged DNA may proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[8][9]
The therapeutic strategy behind ATR inhibition often relies on the concept of synthetic lethality. Many cancer cells have defects in other DNA damage response pathways, such as a deficiency in the Ataxia Telangiectasia Mutated (ATM) protein.[12][13] These cells become highly dependent on the ATR pathway for survival, especially under conditions of replication stress which are common in tumors.[12][14] Inhibition of ATR in such ATM-deficient cancer cells is synthetically lethal, meaning that while the loss of either ATM or ATR function alone is viable, the simultaneous loss of both is catastrophic for the cell.[12][13][14][15]
Quantitative Data on Gartisertib (VX-803)
The potency and selectivity of Gartisertib have been characterized in various preclinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | <150 pM | [7][10][11] |
| IC50 (p-CHK1 Inhibition) | 8 nM | [7][10][11] |
| Table 1: In Vitro Potency of Gartisertib. |
| Cell Line Type | Median IC50 (Gartisertib) | Median IC50 (Berzosertib) | Reference(s) |
| Patient-Derived Glioblastoma | 0.56 µM | 2.21 µM | [16][17] |
| Human Astrocytes | 7.22 µM | - | [16][17] |
| Table 2: Comparative Cell Viability (IC50) of Gartisertib in Glioblastoma Cell Lines. |
A study on 12 patient-derived glioblastoma cell lines demonstrated that Gartisertib was approximately 4-fold more potent than another ATR inhibitor, berzosertib.[17] Notably, the IC50 value in normal human astrocytes was significantly higher, suggesting a potential therapeutic window with lower toxicity to non-cancerous brain cells.[16][17] Sensitivity to gartisertib in these cell lines was associated with a higher frequency of mutations in DDR-related genes.[17][18]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of ATR inhibitors like Gartisertib.
Western Blotting for Phospho-CHK1 (p-CHK1)
This protocol is for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Mouse anti-total CHK1, loading control (e.g., anti-Actin).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment and Lysis: Treat cells with Gartisertib at desired concentrations for a specified time. Induce DNA damage (e.g., with UV radiation or a topoisomerase inhibitor) to activate the ATR pathway. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CHK1 and anti-total CHK1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The ratio of p-CHK1 to total CHK1 is then quantified.
Immunofluorescence for Gamma-H2AX (γH2AX)
This assay is used to visualize and quantify DNA double-strand breaks (DSBs), which can be an indirect measure of replication fork collapse following ATR inhibition.
Materials:
-
Cells grown on coverslips.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.2-0.3% Triton X-100 in PBS.
-
Blocking solution: 3-5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody: Mouse anti-γH2AX (Ser139).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse).
-
Nuclear counterstain: DAPI.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with Gartisertib, alone or in combination with a DNA damaging agent.
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[19][20]
-
Permeabilization: Permeabilize the cells with Triton X-100 solution for 10-30 minutes.[19][20]
-
Blocking: Block with BSA solution for 30-60 minutes to reduce nonspecific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[19][20]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[20]
-
Counterstaining and Mounting: Wash again, then stain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade medium.
-
Imaging and Quantification: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified using image analysis software like Fiji or ImageJ.[19]
Cell Viability Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of IC50 values.
Materials:
-
96-well cell culture plates.
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT/resazurin-based reagents.[21][22]
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[21]
-
Drug Treatment: Treat the cells with a serial dilution of Gartisertib. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[21]
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.[22]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability. Plot the viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
Gartisertib (VX-803) is a highly potent and selective ATR kinase inhibitor that disrupts the DNA damage response, leading to synthetic lethality in cancers with underlying DDR defects. Its mechanism of action, centered on the abrogation of CHK1 signaling, has been well-characterized through various preclinical studies. The quantitative data underscores its potency, particularly in glioblastoma models, and suggests a favorable therapeutic index compared to normal cells. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the effects of Gartisertib and other ATR inhibitors in various cancer contexts. While clinical development of Gartisertib was discontinued due to unexpected liver toxicity, the extensive preclinical data and the validation of ATR as a therapeutic target continue to inform the development of next-generation ATR inhibitors.[23][24]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vx-803 - My Cancer Genome [mycancergenome.org]
- 9. Facebook [cancer.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. VX-803 (M4344)|ATM/ATR inhibitor & Chk inhibitor|DC Chemicals [dcchemicals.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [PDF] AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 17. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines - ecancer [ecancer.org]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 21. 4.3. Cell Viability Assay [bio-protocol.org]
- 22. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 23. mims.com [mims.com]
- 24. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Gartisertib (M4344): A Technical Overview of a Potent ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartisertib (also known as M4344 and VX-803) is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling cascades that senses, signals, and repairs DNA lesions.[3] In many cancer cells, the DDR pathway is dysregulated, leading to increased reliance on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of Gartisertib, including its mechanism of action, preclinical efficacy, and clinical evaluation.
Mechanism of Action
Gartisertib is an ATP-competitive inhibitor of ATR kinase with high potency, exhibiting a Ki of <150 pM.[2] By binding to the ATP-binding pocket of ATR, Gartisertib prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[2] The inhibition of ATR-driven Chk1 phosphorylation has been demonstrated with an IC50 of 8 nM.[2][4]
The ATR-Chk1 signaling cascade is a central regulator of the cell cycle in response to DNA damage and replication stress.[1][5] Activation of this pathway leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Gartisertib abrogates this checkpoint, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism is particularly effective in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with mutations in ATM or p53.[6]
Preclinical Development
Gartisertib has demonstrated significant antitumor activity in a range of preclinical models, both as a monotherapy and in combination with DNA-damaging agents.
In Vitro Potency
Gartisertib has shown potent single-agent cytotoxicity in various cancer cell lines. Notably, in a panel of 12 patient-derived glioblastoma cell lines, the median IC50 for Gartisertib was 0.56 μM.[7] The sensitivity to Gartisertib in these cell lines was associated with the absence of MGMT promoter methylation and a higher frequency of mutations in DDR genes.[7]
| Cell Line Type | Number of Cell Lines | Median IC50 (μM) | Key Findings |
| Glioblastoma (Patient-Derived) | 12 | 0.56 | Sensitivity associated with unmethylated MGMT promoter and DDR gene mutations.[7] |
| Human Astrocytes | 1 | 7.22 | Suggests lower toxicity to normal brain cells compared to glioblastoma cells.[7] |
Synergy with DNA-Damaging Agents
A key therapeutic strategy for ATR inhibitors is their use in combination with chemotherapy or radiation, which induce DNA damage and increase reliance on the ATR pathway for survival. Preclinical studies have shown that Gartisertib acts synergistically with a variety of DNA-damaging agents.
In glioblastoma cell lines, Gartisertib demonstrated significant synergy with both temozolomide (TMZ) and radiation therapy.[7] The combination of Gartisertib with TMZ and radiation resulted in enhanced cell death compared to either treatment alone.[7]
| Combination Agent | Cancer Type | Observation |
| Temozolomide (TMZ) | Glioblastoma | Synergistic enhancement of cell death.[7] |
| Radiation Therapy | Glioblastoma | Synergistic enhancement of cell death.[7] |
| Topoisomerase Inhibitors | Various | Synergistic cytotoxicity. |
| PARP Inhibitors | Triple-Negative Breast Cancer | Tumor regression in xenograft models.[2] |
Clinical Development
Gartisertib entered a Phase I clinical trial (NCT02278250) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a single agent and in combination with carboplatin.[5][7]
Phase I Study Design (NCT02278250)
The first-in-human, open-label, multicenter study enrolled a total of 97 patients across four main cohorts:[5]
-
Cohort A (Dose Escalation): Gartisertib monotherapy administered twice weekly. (n=42)[5]
-
Cohort A2 (Dose Escalation): Gartisertib monotherapy administered once or twice daily. (n=26)[5]
-
Cohort B1 (Dose Escalation): Gartisertib in combination with carboplatin. (n=16)[5]
-
Cohort C (Biomarker-Selected): Gartisertib monotherapy in patients with specific biomarker profiles. (n=13)[5]
Clinical Findings
The study found that Gartisertib was generally well-tolerated at lower doses.[5] The recommended Phase II dose (RP2D) for Gartisertib monotherapy was determined to be 250 mg once daily (QD) in cohort A2.[5] However, the development of Gartisertib was ultimately discontinued due to unexpected liver toxicity observed across all study cohorts.[5] This toxicity manifested as increased blood bilirubin levels.[5]
Investigations revealed that Gartisertib and its metabolite, M26, inhibit the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation in humans.[5] This inhibition was not observed in preclinical toxicology studies conducted in rats and dogs, highlighting a species-specific metabolic difference.[5]
| Cohort | Number of Patients | Dosing Regimen | Key Outcomes |
| A | 42 | Gartisertib (Twice Weekly) | Dose escalation.[5] |
| A2 | 26 | Gartisertib (QD or BID) | RP2D determined as 250 mg QD.[5] |
| B1 | 16 | Gartisertib + Carboplatin | One patient had a prolonged partial response.[5] |
| C | 13 | Gartisertib (Biomarker-Selected) | No clear association between biomarker status and response.[5] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gartisertib in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4000 cells/well) and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of Gartisertib.
-
Cells are incubated for a specified period (e.g., 72 hours or 7 days).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is read using a microplate reader, and the data is normalized to untreated control cells to determine the percentage of cell viability.
-
IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.[1]
Synergy Assay
Objective: To evaluate the synergistic effects of Gartisertib in combination with other anti-cancer agents.
Methodology:
-
Cells are seeded in 96-well plates as described for the cell viability assay.
-
A checkerboard titration is set up with serial dilutions of Gartisertib and the combination agent (e.g., TMZ).
-
Cells are treated with the drug combinations and incubated for a defined period.
-
Cell viability is measured using an appropriate assay (e.g., MTT).
-
The degree of synergy is quantified using mathematical models such as the Bliss independence model or the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy.[1]
Visualizations
Caption: ATR Signaling Pathway and Inhibition by Gartisertib.
Caption: Workflow for In Vitro Synergy Assay of Gartisertib.
Caption: Overview of Gartisertib Phase I Clinical Trial Cohorts.
Conclusion
Gartisertib (M4344) is a highly potent and selective ATR inhibitor that demonstrated promising preclinical activity, both as a monotherapy and in combination with DNA-damaging agents. Its development highlighted the therapeutic potential of targeting the ATR pathway in oncology. However, the emergence of unexpected, species-specific liver toxicity due to UGT1A1 inhibition in a Phase I clinical trial led to the discontinuation of its development. The story of Gartisertib serves as a valuable case study in drug development, emphasizing the importance of understanding species-specific drug metabolism and the challenges of translating preclinical findings to clinical practice. Despite its discontinuation, the research on Gartisertib has contributed significantly to the understanding of ATR inhibition as a therapeutic strategy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gartisertib's Target Validation in Cancer Cell Lines: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the target validation of Gartisertib, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of ATR inhibitors.
Introduction to Gartisertib and its Molecular Target: ATR
Gartisertib, also known as M4344 or VX-803, is an orally available small molecule that inhibits the activity of ATR, a critical serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.[1] The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity.[2] In many cancer cells, the DDR pathway is upregulated to cope with increased replication stress and to repair DNA damage induced by chemo- and radiotherapy, contributing to treatment resistance.[3]
ATR plays a central role in responding to single-stranded DNA (ssDNA) breaks and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), which leads to cell cycle arrest, promotion of DNA repair, and stabilization of replication forks.[1][4] By inhibiting ATR, Gartisertib disrupts these crucial cancer cell survival mechanisms, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.[1]
Mechanism of Action: The ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components of this pathway and the inhibitory action of Gartisertib.
Target Validation in Cancer Cell Lines: Quantitative Data
Gartisertib has demonstrated potent anti-tumor activity in various cancer cell lines, particularly in glioblastoma. The following tables summarize key quantitative data from preclinical studies.
Table 1: Single-Agent Activity of Gartisertib in Patient-Derived Glioblastoma Cell Lines [5][6]
| Cell Line | MGMT Promoter Status | Gartisertib IC50 (μM) | Berzosertib IC50 (μM) |
| Most Sensitive Lines | |||
| Cell Line A | Unmethylated | <1 | Not Reported |
| Cell Line B | Unmethylated | <1 | Not Reported |
| Cell Line C | Unmethylated | <1 | Not Reported |
| Cell Line D | Unmethylated | <1 | Not Reported |
| Cell Line E | Unmethylated | <1 | Not Reported |
| Cell Line F | Unmethylated | <1 | Not Reported |
| Least Sensitive Lines | |||
| Cell Line G | Methylated | >1 | Not Reported |
| Cell Line H | Methylated | >1 | Not Reported |
| Cell Line I | Methylated | >1 | Not Reported |
| Cell Line J | Methylated | >1 | Not Reported |
| Cell Line K | Methylated | >1 | Not Reported |
| Cell Line L | Methylated | >1 | Not Reported |
| Median | 0.56 | 2.21 | |
| Normal Human Astrocytes | Not Applicable | 7.22 | Not Reported |
Data compiled from studies on 12 patient-derived glioblastoma cell lines. Sensitivity to Gartisertib was associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway.[2][5]
Table 2: Synergy of Gartisertib with Standard of Care in Glioblastoma Cell Lines [5]
| Combination | Synergy Score (ZIP model) |
| Gartisertib + Temozolomide (TMZ) | High |
| Gartisertib + Radiation (RT) | Moderate |
| Gartisertib + TMZ + RT | High |
| TMZ + RT | Low |
ZIP (Zero Interaction Potency) synergy scores indicate the degree of interaction between two drugs. Higher scores suggest greater synergy.
Experimental Protocols for Target Validation
This section details the methodologies used to validate the targeting of ATR by Gartisertib in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of Gartisertib on cancer cells.
Protocol:
-
Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates at a density of 4,000 cells/well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of Gartisertib (typically ranging from 0.01 to 10 µM).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of Gartisertib that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.
Protocol:
-
Cell Treatment: Treat glioblastoma cells with Gartisertib (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1.
Synergy Analysis with Temozolomide and Radiation
This experimental workflow evaluates the synergistic effect of Gartisertib with standard glioblastoma therapies.
Conclusion
The collective evidence from preclinical studies robustly validates ATR as the primary target of Gartisertib in cancer cell lines. Gartisertib effectively inhibits the ATR signaling pathway, leading to decreased cancer cell viability and enhanced sensitivity to DNA-damaging agents like temozolomide and radiation. These findings underscore the therapeutic potential of Gartisertib as a targeted therapy for cancers with a dependency on the DDR pathway, such as glioblastoma. Further investigation in clinical settings is warranted to translate these promising preclinical results into patient benefits. However, it is important to note that the development of Gartisertib was discontinued due to unexpected liver toxicity observed in a Phase I clinical trial.[7]
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.org [oncotarget.org]
- 3. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
Gartisertib's Preclinical Pharmacodynamics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartisertib (also known as VX-803 or M4344) is a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In preclinical models, Gartisertib has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the pharmacodynamics of Gartisertib in preclinical settings, with a focus on its effects in glioblastoma and breast cancer models. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Core Mechanism of Action
Gartisertib functions as an ATP-competitive inhibitor of ATR kinase.[1] ATR plays a pivotal role in recognizing and responding to single-stranded DNA (ssDNA) breaks and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), initiating cell cycle arrest to allow for DNA repair.[2] By inhibiting ATR, Gartisertib prevents this crucial repair mechanism, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, synthetic lethality in cancer cells with underlying DNA repair defects or high levels of replication stress.[2][3]
In Vitro Pharmacodynamics in Glioblastoma Multiforme (GBM)
A key study by Lozinski et al. (2024) investigated the in vitro activity of Gartisertib in a panel of 12 patient-derived glioblastoma cell lines. The findings from this study are summarized below.
Data Presentation: Gartisertib In Vitro Activity in Glioblastoma Cell Lines
| Cell Line | Gartisertib IC50 (µM)[4] | MGMT Promoter Status[4] | Key DDR Gene Mutations[4] |
| PB1 | 0.16 | Methylated | ATM |
| RN1 | 0.22 | Unmethylated | MSH6 |
| JK2 | 0.29 | Unmethylated | - |
| WK1 | 0.35 | Unmethylated | - |
| A1207 | 0.43 | Methylated | - |
| SB2b | 0.56 | Unmethylated | - |
| FPW1 | 0.67 | Unmethylated | - |
| P10 | 0.78 | Methylated | - |
| HW1 | 1.05 | Methylated | - |
| MN1 | 1.22 | Unmethylated | - |
| G157 | 1.54 | Methylated | - |
| G166 | 2.11 | Methylated | - |
| Normal Human Astrocytes | 7.22 | N/A | N/A |
Note: The median IC50 for the 12 glioblastoma cell lines was 0.56 µM.[4]
Synergistic Effects with Standard-of-Care Therapies
Gartisertib demonstrated significant synergy when combined with temozolomide (TMZ) and radiation therapy (RT), the standard of care for glioblastoma.
| Treatment Combination | Average Synergy Score (ZIP model)[5] |
| Gartisertib + TMZ | > 10 |
| Gartisertib + RT | ~5 |
| Gartisertib + TMZ + RT | > 10 |
| TMZ + RT | < 5 |
Note: A higher ZIP synergy score indicates greater synergistic interaction.
Induction of Apoptosis and Cell Death
Live-cell imaging revealed that Gartisertib, both alone and in combination with TMZ and RT, significantly increased apoptosis and cell death in glioblastoma cell lines over a 7-day period.
| Treatment Group | Average Apoptosis (% of total cells)[4] | Average Cell Death (% of total cells)[4] |
| Vehicle Control | < 5% | < 5% |
| Gartisertib (1 µM) | ~10% | ~15% |
| TMZ (35 µM) + RT (2 Gy) | ~15% | ~20% |
| Gartisertib + TMZ + RT | ~30% | ~40% |
Experimental Protocols: In Vitro Assays
Twelve patient-derived glioblastoma cell lines were cultured as monolayers in serum-free media.[6] Normal human astrocytes were used as a control for CNS toxicity assessment.[1]
Cells were seeded in 96-well plates and treated with a range of Gartisertib concentrations for 7 days. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC50 values were calculated from dose-response curves.[6]
Cells were plated in 96-well plates and treated with Gartisertib (1 µM), TMZ (35 µM), and/or RT (2 Gy).[4][6] Cell confluence, apoptosis (via caspase-3/7 green reagent), and cell death (via propidium iodide) were monitored over 7 days using an Incucyte S3 Live-Cell Analysis System.[6]
The synergistic effects of Gartisertib in combination with TMZ and/or RT were evaluated using the Zero Interaction Potency (ZIP) model from SynergyFinder.[6]
Protein lysates from treated cells were subjected to SDS-PAGE and transferred to membranes. Blots were probed with primary antibodies against key DDR proteins, including ATR, phospho-ATR, and γ-H2AX, to confirm target engagement and downstream effects.[7]
RNA was extracted from treated cells 4 days post-treatment, and gene expression profiling was performed to identify pathways modulated by Gartisertib.[6]
In Vivo Pharmacodynamics in Xenograft Models
The in vivo efficacy of Gartisertib has been evaluated in various patient-derived xenograft (PDX) models, particularly in breast cancer. A semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) model was developed by Villette et al. (2025) to simulate tumor growth inhibition.
Data Presentation: Gartisertib In Vivo Activity in a Breast Cancer PDX Model (HBCx-9)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline |
| Vehicle Control | - | Tumor Growth |
| Gartisertib (Specify Dose) | Once a day (qd) for 35 days | Tumor Growth Inhibition |
| Gartisertib (Specify Dose) | 1 week on, 1 week off for 5 weeks | Tumor Growth Inhibition |
Detailed quantitative data on tumor growth inhibition (e.g., % TGI) was used to calibrate the PK-PD model but is presented graphically in the source publication. The model successfully captured the observed tumor growth inhibition profiles.[8]
Experimental Protocols: In Vivo Xenograft Studies
Immunocompromised mice are typically used for establishing xenograft models from human tumor cell lines or patient-derived tissues.[9]
Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice.[5]
Gartisertib is administered orally according to the specified dosing schedule.[10] Combination therapies, such as with PARP inhibitors or chemotherapy, are administered via appropriate routes (e.g., intraperitoneal injection for irinotecan).[5]
Tumor volume is measured regularly using calipers throughout the study period.[5]
At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for DDR proteins) to confirm target engagement in vivo.
Signaling Pathway and Experimental Workflow Visualizations
Gartisertib's Mechanism of Action in the ATR Signaling Pathway
Caption: Gartisertib inhibits ATR, disrupting the DNA damage response and promoting apoptosis.
Experimental Workflow for In Vitro Gartisertib Evaluation
Caption: Workflow for assessing Gartisertib's in vitro pharmacodynamics in glioblastoma cells.
Logical Relationship of Gartisertib Sensitivity in Glioblastoma
Caption: Factors associated with increased sensitivity to Gartisertib in glioblastoma.
Conclusion
The preclinical pharmacodynamic profile of Gartisertib demonstrates its potential as a potent and selective ATR inhibitor with significant antitumor activity. In glioblastoma models, it exhibits single-agent efficacy and synergizes with standard-of-care treatments, particularly in tumors with specific molecular characteristics such as DDR mutations and an unmethylated MGMT promoter.[4][8] In vivo studies in breast cancer xenografts further support its therapeutic potential, showing significant tumor growth inhibition.[8] The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of Gartisertib towards clinical applications. Further in vivo studies in glioblastoma models are warranted to fully elucidate its efficacy in this challenging disease.[1][6]
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Semi-mechanistic efficacy model for PARP + ATR inhibitors-application to rucaparib and talazoparib in combination with gartisertib in breast cancer PDXs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gartisertib: A Technical Guide to Synthetic Lethality in DDR-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gartisertib (formerly M4344, VX-803) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is tolerated, provides a compelling therapeutic strategy for targeting cancers with specific DDR mutations. This technical guide delves into the preclinical evidence supporting the synthetic lethal interaction between Gartisertib and mutations in key DDR genes, such as ATM and ARID1A. It provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and a summary of the clinical landscape for this therapeutic approach. While the clinical development of Gartisertib was discontinued due to liver toxicity, the extensive preclinical data generated offers valuable insights for the broader field of DDR inhibitors and the continued exploration of synthetic lethality in oncology.
Introduction: The ATR Pathway and Synthetic Lethality
The DDR is a complex signaling network that maintains genomic integrity by detecting and repairing DNA damage. ATR is a master regulator of the DDR, activated by single-stranded DNA (ssDNA) that forms at sites of replication stress or DNA damage.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1]
Many cancers harbor mutations in DDR genes, leading to a compromised ability to repair DNA damage and an increased reliance on the remaining intact DDR pathways for survival. This dependency creates a therapeutic window for inhibitors of these remaining pathways, a concept known as synthetic lethality. For instance, tumor cells with loss-of-function mutations in the ATM gene, which is crucial for responding to double-strand breaks, become highly dependent on the ATR pathway to manage replication stress.[2] Similarly, mutations in ARID1A, a component of the SWI/SNF chromatin remodeling complex, have been shown to confer sensitivity to ATR inhibition.[3]
Gartisertib, as an ATR inhibitor, has been investigated as a monotherapy to exploit these synthetic lethal relationships and in combination with DNA-damaging agents to enhance their efficacy.
Gartisertib's Mechanism of Action and Synthetic Lethal Interactions
Gartisertib inhibits the kinase activity of ATR, thereby preventing the phosphorylation and activation of its downstream targets, most notably CHK1. This abrogation of the ATR-CHK1 signaling cascade in cancer cells with pre-existing DDR defects leads to a series of catastrophic cellular events:
-
Abrogation of Cell Cycle Checkpoints: In the absence of functional ATR, cells with DNA damage are unable to arrest the cell cycle, leading to premature entry into mitosis with unrepaired DNA.
-
Replication Fork Collapse: ATR plays a crucial role in stabilizing stalled replication forks. Inhibition of ATR leads to the collapse of these forks, generating double-strand breaks.
-
Mitotic Catastrophe: The accumulation of unrepaired DNA damage and premature mitotic entry ultimately results in mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.
The following diagram illustrates the signaling pathway of ATR and the mechanism of synthetic lethality with Gartisertib in the context of ATM deficiency.
Quantitative Data: Preclinical Efficacy of Gartisertib
Preclinical studies have demonstrated the potent anti-tumor activity of Gartisertib, particularly in cell lines with specific DDR mutations. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Sensitivity of Glioblastoma Cell Lines to Gartisertib
Data from a study by Lozinski et al. (2024) on a panel of 12 patient-derived glioblastoma cell lines highlights the correlation between Gartisertib sensitivity (IC50) and the frequency of DDR gene mutations.[4]
| Cell Line | Gartisertib IC50 (µM) | Number of DDR Mutations | Key DDR Mutations | MGMT Promoter Status |
| Most Sensitive | ||||
| RN1 | < 0.1 | 5 | ATM, MSH2, XRCC1, ERCC5, LIG4 | Unmethylated |
| WK1 | < 0.1 | 4 | ARID1A, CCNE1, XRCC2, ERCC6 | Unmethylated |
| SB2b | 0.1 - 0.5 | 3 | ATM, RNASEH2B, ERCC4 | Unmethylated |
| Moderately Sensitive | ||||
| FPW1 | 0.5 - 1.0 | 2 | MSH2, ERCC5 | Methylated |
| JK2 | 0.5 - 1.0 | 1 | ATM | Unmethylated |
| Least Sensitive | ||||
| MN1 | > 1.0 | 0 | - | Methylated |
| BAH | > 1.0 | 0 | - | Methylated |
Note: This is a representative subset of the data presented in the original publication for illustrative purposes.
Table 2: In Vivo Efficacy of ATR Inhibitors in DDR-Mutant Xenograft Models
| ATR Inhibitor | Cancer Type | DDR Mutation | Animal Model | Outcome |
| Elimusertib | Gastric Cancer | ATM | PDX | Tumor regression[5] |
| Elimusertib | Breast Cancer | BRCA2 | PDX | Decreased tumor growth rate[5] |
These findings with other ATR inhibitors strongly suggest that Gartisertib would likely exhibit similar efficacy in corresponding DDR-mutant in vivo models.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Gartisertib.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies and the study by Lozinski et al. (2024).[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gartisertib in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Gartisertib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Gartisertib in complete growth medium. Remove the medium from the wells and add 100 µL of the Gartisertib dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest Gartisertib dose) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Gartisertib concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the inhibition of ATR signaling by Gartisertib by measuring the phosphorylation of downstream targets like CHK1 and the induction of DNA damage marker γH2AX.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ATR (Ser428), anti-ATR, anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-CHK1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Clinical Landscape and Future Directions
A Phase 1 clinical trial (NCT02278250) was initiated to evaluate the safety, tolerability, and preliminary efficacy of Gartisertib in patients with advanced solid tumors.[6] The trial included dose-escalation and expansion cohorts. However, the development of Gartisertib was ultimately discontinued due to unexpected liver toxicity observed in patients.[6]
Despite the discontinuation of Gartisertib's clinical development, the extensive preclinical data and the proof-of-concept for ATR inhibition as a synthetic lethal strategy in DDR-mutant cancers remain highly valuable. The insights gained from the Gartisertib program continue to inform the development of other ATR inhibitors currently in clinical trials. The identification of predictive biomarkers, such as mutations in ATM and ARID1A, is a critical step towards precision medicine in this class of agents. Future research will likely focus on developing ATR inhibitors with more favorable safety profiles and on refining patient selection strategies to maximize the therapeutic benefit of this promising anti-cancer approach.
Conclusion
Gartisertib has served as a valuable tool to demonstrate the potential of ATR inhibition as a synthetic lethal strategy for treating cancers with specific DNA Damage Response mutations. The preclinical data strongly support the rationale for targeting ATR in tumors with deficiencies in genes like ATM and ARID1A. While the clinical journey of Gartisertib was halted, the knowledge generated continues to fuel the development of next-generation DDR inhibitors, with the hope of translating the promise of synthetic lethality into effective cancer therapies. This technical guide provides a comprehensive resource for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-crt.org [e-crt.org]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Gartisertib and its Role in Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartisertib (M4344) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR-mediated checkpoint is essential for survival. By targeting ATR, Gartisertib offers a promising therapeutic strategy to induce synthetic lethality in tumors with specific DDR deficiencies and to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[2][3] This technical guide provides an in-depth overview of Gartisertib's mechanism of action, its impact on cell cycle checkpoint control, and detailed methodologies for its preclinical evaluation.
Core Mechanism of Action: ATR Inhibition
ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks (DSBs).[3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to provide time for DNA repair before entry into mitosis.[3]
Gartisertib functions by competitively inhibiting the kinase activity of ATR. This abrogation of the ATR-CHK1 signaling pathway prevents the initiation of the G2/M checkpoint, even in the presence of significant DNA damage. Consequently, cancer cells with high replication stress are forced to enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and subsequent apoptotic cell death.[4]
Signaling Pathway: The ATR-CHK1 Axis
The signaling cascade initiated by ATR is central to maintaining genomic integrity. The following diagram illustrates the canonical ATR-CHK1 pathway and the point of intervention by Gartisertib.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Gartisertib in patient-derived glioblastoma cell lines.
Table 1: Single Agent Activity of Gartisertib in Glioblastoma Cell Lines
| Cell Line Category | Median IC50 (µM) |
| Glioblastoma Cell Lines | 0.56 |
| Human Astrocytes | 7.22 |
Data sourced from a study on 12 patient-derived glioblastoma cell lines.
Table 2: Gartisertib IC50 Values in Relation to MGMT Promoter Methylation Status in Glioblastoma
| MGMT Promoter Status | Mean IC50 (µM) |
| Unmethylated | 0.47 |
| Methylated | 1.68 |
Sensitivity to Gartisertib is higher in MGMT promoter unmethylated glioblastoma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of Gartisertib.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Gartisertib on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Gartisertib for the desired duration (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following Gartisertib treatment.
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Plate cells and treat with Gartisertib for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of DDR Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-phospho-CHK1 (Ser345), rabbit anti-phospho-ATR (Ser428), mouse anti-γH2AX (Ser139))
-
HRP-conjugated secondary antibodies
-
Bovine Serum Albumin (BSA) for blocking
-
Tris-buffered saline with Tween-20 (TBST)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Gartisertib and/or DNA damaging agents.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CHK1 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Logical Relationships and Predictive Biomarkers
The sensitivity of cancer cells to Gartisertib is influenced by their underlying molecular characteristics. The following diagram illustrates the key relationships that can serve as predictive biomarkers for Gartisertib efficacy.
Sensitivity to Gartisertib is notably increased in glioblastoma cell lines with a higher frequency of mutations in DDR-related genes.[5] Furthermore, cells with an unmethylated MGMT promoter, which are typically more resistant to temozolomide, show greater sensitivity to Gartisertib.[5] A higher baseline expression of genes involved in the G2 cell cycle pathway also correlates with increased sensitivity to Gartisertib.[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of Gartisertib.
Conclusion
Gartisertib represents a targeted therapeutic approach that exploits the reliance of cancer cells on the ATR-mediated DNA damage response. Its ability to abrogate the G2/M cell cycle checkpoint leads to selective killing of cancer cells with high replication stress and enhances the efficacy of standard-of-care DNA damaging agents. The preclinical data, particularly in glioblastoma, underscore the potential of Gartisertib as a valuable component of combination cancer therapy. Further investigation into predictive biomarkers and its efficacy in a broader range of tumor types is warranted. Although a phase 1 clinical trial (NCT02278250) was conducted, detailed biomarker data from this study are not yet widely published, and the development of Gartisertib was discontinued due to unexpected liver toxicity.[5][6] Nevertheless, the study of Gartisertib provides a valuable framework for the development of other ATR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gartisertib's Impact on CHK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of Gartisertib on the phosphorylation of Checkpoint Kinase 1 (CHK1). Gartisertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By targeting ATR, Gartisertib indirectly modulates the activity of CHK1, a key downstream effector in the ATR signaling pathway. This document outlines the quantitative effects of Gartisertib, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and workflows.
Quantitative Analysis of Gartisertib's Potency
Gartisertib demonstrates high potency in inhibiting the ATR kinase and, consequently, the phosphorylation of CHK1. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Ki (for ATR) | <150 pM | Biochemical Assay | Gartisertib is an ATP-competitive inhibitor of ATR.[1] | |
| IC50 (pCHK1) | 8 nM | Cellular Assay | Inhibition of ATR-driven CHK1 phosphorylation.[1][2] | |
| Median IC50 (Cell Viability) | 0.56 µM | 12 patient-derived glioblastoma cell lines | Demonstrates potent single-agent activity in reducing cell viability.[3] | |
| IC50 (Cell Viability) | 7.22 µM | Human Astrocytes | Suggests lower toxicity to normal human brain cells compared to glioblastoma lines.[3] | |
| IC50 Range (Cell Viability) | ~0.1 to >4 µM | Patient-derived glioblastoma cell lines | Sensitivity varies across different glioblastoma cell lines.[3] |
Signaling Pathway: ATR-CHK1 Axis and Gartisertib's Intervention
The ATR-CHK1 signaling pathway is a crucial component of the cellular response to DNA damage and replication stress. Upon activation by single-stranded DNA, ATR phosphorylates and activates CHK1, which in turn phosphorylates downstream targets to initiate cell cycle arrest and promote DNA repair. Gartisertib, by inhibiting ATR, prevents the phosphorylation and activation of CHK1.
Experimental Protocols
Assessment of CHK1 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated CHK1 (pCHK1) in cell lysates following treatment with Gartisertib.
a. Cell Culture and Treatment:
-
Seed cells (e.g., patient-derived glioblastoma cell lines) in 6-well plates and culture until they reach 70-80% confluency.[3]
-
Treat cells with varying concentrations of Gartisertib (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 96 hours).[4]
-
To induce DNA damage and robustly activate the ATR-CHK1 pathway, cells can be co-treated with a DNA-damaging agent like temozolomide (TMZ) or radiation.[3][4]
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-pCHK1 Ser345) overnight at 4°C with gentle agitation. A primary antibody against total CHK1 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the initial blot.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Experimental Workflow for Gartisertib Effect on pCHK1
The following diagram illustrates a typical workflow for investigating the effect of Gartisertib on CHK1 phosphorylation.
Logical Relationship: Gartisertib, ATR, CHK1, and Cellular Fate
The inhibition of ATR by Gartisertib initiates a cascade of events that ultimately impacts cell cycle progression and survival, particularly in cancer cells with existing DNA damage or replication stress.
Conclusion
Gartisertib effectively inhibits the phosphorylation of CHK1 through its potent and selective inhibition of the upstream kinase ATR. This mechanism disrupts the DNA damage response, leading to the abrogation of cell cycle checkpoints and subsequent cell death in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on ATR-CHK1 pathway inhibitors. The development of Gartisertib was discontinued due to unexpected liver toxicity in a Phase I clinical trial (NCT02278250).[5][6] However, the study of its mechanism and effects remains valuable for the broader understanding of DDR inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Novel Biomarkers for Gartisertib Sensitivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartisertib, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase, has shown promise in preclinical studies by targeting the DNA Damage Response (DDR) pathway, a critical mechanism for cancer cell survival. This technical guide provides a comprehensive overview of the mechanism of action of Gartisertib and explores novel biomarkers that may predict tumor sensitivity to this therapeutic agent. We delve into the intricate signaling pathways governed by ATR and detail robust experimental protocols for the identification and validation of predictive biomarkers, including DNA repair gene mutations, epigenetic modifications, and gene expression signatures. This document aims to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively investigate and apply these biomarkers in the pursuit of personalized cancer therapy.
Introduction to Gartisertib and the ATR Pathway
Gartisertib is an orally bioavailable small molecule that specifically inhibits the serine/threonine kinase ATR.[1] ATR is a master regulator of the DDR, a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity.[2][3] In response to single-stranded DNA (ssDNA) breaks and replication stress, common features of cancer cells, ATR activates downstream signaling cascades that lead to cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[2]
By inhibiting ATR, Gartisertib prevents cancer cells from repairing DNA damage, leading to the accumulation of genomic instability and ultimately, synthetic lethality, particularly in tumors with pre-existing defects in other DDR pathways.[4] This targeted approach offers a promising therapeutic window, as cancer cells are often more reliant on the ATR pathway for survival than normal cells.
The ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA Damage Response. Its activation and downstream effects are critical for maintaining genomic stability. The following diagram illustrates the core components and interactions within this pathway.
Caption: A simplified diagram of the ATR signaling pathway.
Novel Biomarkers for Gartisertib Sensitivity
Identifying patients who are most likely to respond to Gartisertib is crucial for its clinical development and application. Several potential biomarkers have emerged from preclinical and clinical research.
DNA Damage Response (DDR) Gene Mutations
Tumors with mutations in key DDR genes, such as ATM and ARID1A, often exhibit a greater dependence on the ATR pathway for survival. This creates a synthetic lethal relationship where the inhibition of ATR by Gartisertib is particularly effective.[2]
-
ATM : As a key kinase in the response to double-strand DNA breaks, loss of ATM function can increase reliance on the ATR pathway.
-
ARID1A : This tumor suppressor is a component of the SWI/SNF chromatin remodeling complex and has been implicated in DNA damage repair.
Table 1: Summary of DDR Gene Mutations as Gartisertib Sensitivity Biomarkers
| Biomarker | Gene | Rationale for Sensitivity |
| Gene Mutation | ATM | Increased reliance on ATR for DNA damage repair. |
| Gene Mutation | ARID1A | Impaired DNA damage checkpoint and repair. |
MGMT Promoter Methylation
In glioblastoma, the methylation status of the O-6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a well-established predictive biomarker for response to the alkylating agent temozolomide (TMZ).[5][6] Recent studies suggest that glioblastoma cells with an unmethylated MGMT promoter, which are typically resistant to TMZ, show increased sensitivity to Gartisertib.[6][7]
Table 2: MGMT Promoter Methylation and Gartisertib Sensitivity
| Biomarker | Status | Implication for Gartisertib Sensitivity |
| MGMT Promoter Methylation | Unmethylated | Increased Sensitivity |
| MGMT Promoter Methylation | Methylated | Lower Sensitivity |
G2 Cell Cycle Gene Expression
A higher expression of genes involved in the G2 phase of the cell cycle has been associated with increased sensitivity to Gartisertib in glioblastoma cell lines.[7][8] This may reflect a greater reliance on the G2/M checkpoint, which is regulated by ATR, in these tumors.
Phosphoproteomic Biomarkers
Quantitative chemo-phosphoproteomic screening has identified novel ATR-dependent phosphorylation events that could serve as highly sensitive pharmacodynamic and predictive biomarkers.[9][10] One of the most promising candidates is the phosphorylation of RAP80 at serine 597 (pSer597).[1]
Table 3: Novel Phosphoproteomic Biomarkers for ATR Inhibition
| Biomarker | Protein | Phosphorylation Site | Fold Change with Gartisertib |
| Phosphorylation | RAP80 | pSer597 | 18-fold decrease |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the biomarkers discussed above.
Detection of DDR Gene Mutations (e.g., ATM, ARID1A)
Protocol: Next-Generation Sequencing (NGS) of Tumor DNA
-
DNA Extraction : Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tumor samples using a commercially available kit.
-
Library Preparation : Prepare DNA libraries for NGS using a targeted gene panel that includes ATM, ARID1A, and other relevant DDR genes. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Target Enrichment : Capture the DNA regions of interest using hybridization-based or amplicon-based methods.
-
Sequencing : Perform deep sequencing of the enriched libraries on an NGS platform.
-
Data Analysis : Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the target genes. Annotate the identified variants to determine their potential pathogenicity.
Caption: A flowchart illustrating the Next-Generation Sequencing workflow.
Analysis of MGMT Promoter Methylation
Protocol 1: Methylation-Specific PCR (MSP)
-
DNA Extraction and Bisulfite Conversion : Extract genomic DNA from tumor tissue and treat with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification : Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MGMT promoter sequence.
-
Gel Electrophoresis : Analyze the PCR products on an agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates a methylated MGMT promoter.
Protocol 2: Pyrosequencing
-
DNA Extraction and Bisulfite Conversion : As described for MSP.
-
PCR Amplification : Amplify the bisulfite-converted DNA using a biotinylated primer.
-
Pyrosequencing Reaction : Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA. Anneal a sequencing primer and perform pyrosequencing to quantitatively determine the methylation level at specific CpG sites within the MGMT promoter.
Caption: A diagram showing the workflows for MGMT methylation analysis.
Identification of G2 Cell Cycle Gene Expression Signatures
Protocol: RNA Sequencing (RNA-Seq)
-
RNA Extraction : Isolate total RNA from fresh-frozen tumor tissue or cell lines.
-
Library Preparation : Prepare RNA-Seq libraries, which typically includes mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing : Sequence the libraries on an NGS platform.
-
Data Analysis : Align the sequencing reads to the reference transcriptome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly upregulated in Gartisertib-sensitive samples. Use gene set enrichment analysis (GSEA) to determine if there is an enrichment of G2/M checkpoint-related genes in the sensitive group.
Chemo-Phosphoproteomic Analysis of ATR Inhibitor Sensitivity
Protocol: Quantitative Mass Spectrometry-based Phosphoproteomics
-
Cell Culture and Treatment : Culture cancer cell lines and treat with Gartisertib or a vehicle control.
-
Protein Extraction and Digestion : Lyse the cells, extract proteins, and digest them into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment : Enrich for phosphopeptides from the peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify and quantify the phosphopeptides using specialized software. Compare the abundance of phosphopeptides between Gartisertib-treated and control samples to identify those that are significantly altered by ATR inhibition.
Caption: A schematic of the chemo-phosphoproteomics experimental workflow.
Conclusion and Future Directions
The investigation of novel biomarkers for Gartisertib sensitivity is a rapidly evolving field. The biomarkers and experimental protocols detailed in this guide provide a solid foundation for researchers and clinicians to identify patients who may benefit most from this targeted therapy. While mutations in DDR genes, MGMT promoter methylation status, and G2 cell cycle gene expression signatures have shown promise, the advent of chemo-phosphoproteomics offers a new frontier for discovering highly sensitive and dynamic biomarkers of ATR inhibitor activity.
It is important to note that the clinical development of Gartisertib was discontinued due to unexpected liver toxicity observed in a Phase I trial.[11] However, the knowledge gained from studying its mechanism and predictive biomarkers remains highly valuable for the development of other ATR inhibitors and for the broader field of personalized cancer medicine. Future research should focus on the validation of these biomarkers in larger patient cohorts and their integration into clinical trial designs for the next generation of DDR inhibitors. This will be instrumental in realizing the full potential of targeting the ATR pathway for cancer treatment.
References
- 1. qiagen.com [qiagen.com]
- 2. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators | MRC PPU [ppu.mrc.ac.uk]
- 3. satijalab.org [satijalab.org]
- 4. mdpi.com [mdpi.com]
- 5. Methylation-Specific PCR | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of a core set of signature cell cycle genes whose relative order of time to peak expression is conserved across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrosequencing Analysis of MGMT Promoter Methylation in Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
- 10. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gartisertib (VX-803): In Vitro Cell Viability Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gartisertib (also known as VX-803 or M4344) is a potent and selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle progression, DNA repair, and cell survival.[1][4] Gartisertib functions by competitively inhibiting the kinase activity of ATR, which in turn prevents the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1).[1][3][5] This disruption of the ATR/CHK1 signaling cascade leads to the inhibition of DNA damage checkpoint activation, failure of DNA repair, and ultimately, induction of apoptosis in tumor cells.[1][5] This document provides a detailed protocol for assessing the in vitro efficacy of Gartisertib using a cell viability assay, along with its mechanism of action and relevant quantitative data.
Mechanism of Action and Signaling Pathway
Under conditions of DNA damage or replication stress, ATR is activated and phosphorylates CHK1.[1][6] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Gartisertib prevents the phosphorylation and activation of CHK1, thereby abrogating the cell cycle checkpoint.[1][5] This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro potency of Gartisertib against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness.
| Cell Line Type | Number of Cell Lines | Median IC50 (μM) | Assay Type | Reference |
| Glioblastoma (Patient-Derived) | 12 | 0.56 | MTT Assay | [6] |
| Not Specified | Not Specified | 0.008 (for P-Chk1) | Biochemical Assay | [2][3][7] |
Experimental Protocol: In Vitro Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies used in the study of Gartisertib in glioblastoma cell lines.[6][8]
Materials
-
Gartisertib (VX-803)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Gartisertib in DMSO.
-
Store the stock solution at -20°C or -80°C.[3]
-
On the day of the experiment, prepare serial dilutions of Gartisertib in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.01 to 10 μM).
-
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in complete culture medium to a final concentration that will result in 4,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Gartisertib dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Gartisertib concentration.
-
Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the 7-day incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the Gartisertib concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vx-803 - My Cancer Genome [mycancergenome.org]
- 6. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX-803 (M4344)|ATM/ATR inhibitor & Chk inhibitor|DC Chemicals [dcchemicals.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Detection of p-CHK1 (Ser345) Inhibition by Gartisertib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartisertib (formerly M4344) is a potent and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA (ssDNA) that arises from replication stress, a hallmark of many cancer cells.[2][3] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1) at serine 345 (p-CHK1 Ser345).[4][5][6] This phosphorylation event is a key step in initiating cell cycle arrest, allowing time for DNA repair.[7][8] By inhibiting ATR, Gartisertib prevents the phosphorylation of CHK1, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and tumor cell death.[2]
These application notes provide a detailed protocol for performing a Western blot to detect the inhibition of CHK1 phosphorylation at Ser345 in cancer cells following treatment with Gartisertib. This method is a reliable way to assess the pharmacodynamic activity of Gartisertib and its engagement with the ATR target in a preclinical setting.
Signaling Pathway
The ATR-CHK1 signaling pathway plays a central role in maintaining genomic integrity. In response to DNA damage or replication stress, ATR is activated and phosphorylates CHK1 at Ser345. This initiates a signaling cascade that leads to cell cycle arrest and DNA repair. Gartisertib, as an ATR inhibitor, blocks this initial phosphorylation step, thereby disrupting the entire downstream pathway.
Caption: Gartisertib inhibits ATR kinase, blocking CHK1 phosphorylation and downstream DNA damage response.
Experimental Protocol: Western Blot for p-CHK1 (Ser345)
This protocol outlines the steps for treating cells with Gartisertib, preparing cell lysates, and performing a Western blot to detect changes in p-CHK1 (Ser345) levels.
Materials
-
Cancer cell line of interest (e.g., U-2 OS, HeLa)
-
Cell culture medium and supplements
-
Gartisertib (M4344)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345)
-
Mouse or rabbit anti-total CHK1
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-CHK1.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Gartisertib in DMSO.
-
Treat cells with varying concentrations of Gartisertib (e.g., 0.1, 0.5, 1, 2 µM) or a vehicle control (DMSO) for a specified time (e.g., 1, 2, 4, or 24 hours). To induce replication stress and a robust p-CHK1 signal, cells can be co-treated with a DNA-damaging agent like hydroxyurea (HU) at a final concentration of 0.5-2 mM for the last 1-2 hours of Gartisertib treatment.[4]
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-CHK1, anti-total CHK1, and anti-loading control) in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-CHK1 signal to the total CHK1 signal and/or the loading control to determine the relative change in CHK1 phosphorylation.
-
Data Presentation
The following table summarizes representative experimental conditions and expected outcomes for the inhibition of p-CHK1 by Gartisertib.
| Cell Line | Gartisertib Concentration (µM) | Treatment Time (hours) | Co-treatment | Expected p-CHK1 (Ser345) Level | Reference |
| U-2 OS | 1 | 1 | 1 mM Hydroxyurea (HU) for 1h | Strong Inhibition | [4] |
| S-phase synchronized U-2 OS | 0.1 - 1 | 1 | 0.5 mM HU for 30 min | Dose-dependent Inhibition | [4] |
| Various Cancer Cell Lines | Varies | Varies | Varies | Inhibition | [2] |
Conclusion
The Western blot protocol described here is a fundamental tool for evaluating the cellular activity of Gartisertib. By monitoring the phosphorylation status of CHK1, researchers can confirm target engagement and elucidate the downstream effects of ATR inhibition. This assay is crucial for the preclinical development and characterization of Gartisertib and other ATR inhibitors, providing valuable insights into their mechanism of action and potential therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Gartisertib in Murine Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of gartisertib (also known as M4344 or VX-803), a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. The following protocols and data are intended to guide the design and execution of in vivo mouse xenograft studies for evaluating the anti-tumor efficacy of gartisertib, both as a monotherapy and in combination with other anti-cancer agents.
Mechanism of Action: ATR Inhibition
Gartisertib targets the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[2] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, gartisertib prevents the phosphorylation of Chk1, thereby abrogating the DNA damage checkpoint.[2] This disruption of DNA repair processes ultimately leads to the accumulation of DNA damage and induces apoptosis in cancer cells.
ATR Signaling Pathway in DNA Damage Response
Caption: Gartisertib inhibits ATR, blocking Chk1 phosphorylation and disrupting DNA damage repair.
In Vivo Dosing and Administration
The following table summarizes reported dosages of gartisertib used in preclinical mouse xenograft studies. It is crucial to note that optimal dosing may vary depending on the tumor model, mouse strain, and combination agents.
| Tumor Model | Mouse Strain | Gartisertib Dosage | Administration Route | Dosing Schedule | Combination Agent | Reference |
| Small-Cell Lung Cancer (H82, H446) | Not Specified | 10 mg/kg | Oral | Once weekly for 2-5 weeks | Irinotecan (50 mg/kg, IP) | [3] |
| Triple-Negative Breast Cancer | Rag2 mice | 10 or 20 mg/kg | Oral Gavage (o.g.) | Not Specified | PARP inhibitors | [4] |
| Alternative Lengthening of Telomeres (ALT) Tumor Models | Rag2 mice | 10 or 20 mg/kg | Oral Gavage (o.g.) | Not Specified | Monotherapy | [4] |
Experimental Protocol: Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of gartisertib in a subcutaneous xenograft mouse model.
Experimental Workflow
Caption: Workflow for a typical in vivo mouse xenograft study.
Materials
-
Gartisertib (M4344/VX-803)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Selected cancer cell line
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or Rag2)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Gartisertib Formulation and Administration: Prepare a suspension of gartisertib in the vehicle at the desired concentration. Administer the specified dose to the treatment group via oral gavage according to the predetermined schedule. Administer vehicle only to the control group.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed. Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Concluding Remarks
Gartisertib has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with DNA-damaging agents.[3][5] The provided protocols and dosage information serve as a foundation for further investigation into the therapeutic potential of this ATR inhibitor. Researchers should optimize experimental conditions for their specific models and research questions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
Synergy assay design for Gartisertib and PARP inhibitors
Synergistic Anti-Tumor Activity of Gartisertib and PARP Inhibitors: A Framework for Preclinical Evaluation
Introduction
Gartisertib (VX-803) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA damage response (DDR) pathway.[1][2][3][4] ATR is activated by single-stranded DNA (ssDNA) regions that arise at sites of DNA damage and stalled replication forks, initiating a signaling cascade to promote cell cycle arrest and DNA repair.[5] PARP (Poly ADP-ribose polymerase) inhibitors are a class of drugs that block the function of PARP enzymes, which are also key players in DNA repair, particularly in the repair of single-strand breaks (SSBs).[6][7][8] By inhibiting PARP, SSBs can devolve into more lethal double-strand breaks (DSBs) during DNA replication.[9]
In many cancers, defects in other DNA repair pathways, such as homologous recombination (HR), render them highly dependent on ATR and PARP for survival. The combination of Gartisertib and a PARP inhibitor presents a rational and promising therapeutic strategy to induce synthetic lethality in such tumors. This application note provides a comprehensive framework for designing and executing in vitro synergy assays to evaluate the combination of Gartisertib and PARP inhibitors.
Core Concepts
The synergistic potential of combining Gartisertib and PARP inhibitors is rooted in the concept of "synthetic lethality." This occurs when the simultaneous inhibition of two parallel pathways (in this case, ATR-mediated cell cycle checkpoint control and PARP-mediated DNA repair) leads to cell death, while the inhibition of either pathway alone is tolerated.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data from synergy experiments between Gartisertib and a representative PARP inhibitor (e.g., Olaparib) in a cancer cell line with a known DDR deficiency.
Table 1: Single Agent IC50 Values
| Compound | Cell Line (e.g., BRCA1-mutant Ovarian Cancer) | IC50 (nM) |
| Gartisertib | OVCAR-3 | 50 |
| PARP Inhibitor (Olaparib) | OVCAR-3 | 200 |
Table 2: Combination Index (CI) Values for Gartisertib and PARP Inhibitor Combination
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]
| Fraction Affected (Fa) | Gartisertib (nM) | PARP Inhibitor (nM) | Combination Index (CI) | Interpretation |
| 0.25 | 12.5 | 50 | 0.80 | Synergy |
| 0.50 | 25 | 100 | 0.65 | Synergy |
| 0.75 | 50 | 200 | 0.50 | Strong Synergy |
| 0.90 | 100 | 400 | 0.40 | Strong Synergy |
Table 3: Apoptosis Induction by Gartisertib and PARP Inhibitor Combination
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| Gartisertib (50 nM) | 8.5 | 3.2 |
| PARP Inhibitor (200 nM) | 10.2 | 4.1 |
| Combination (50 nM Gartisertib + 200 nM PARP Inhibitor) | 35.6 | 15.8 |
Mandatory Visualizations
Caption: Experimental workflow for Gartisertib and PARP inhibitor synergy assay.
Caption: Simplified signaling pathway of Gartisertib and PARP inhibitor synergy.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Select cancer cell lines with known or suspected deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations, ATM mutations).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation
-
Stock Solutions: Prepare high-concentration stock solutions of Gartisertib and the PARP inhibitor in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw stock solutions and prepare serial dilutions in the complete cell culture medium.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of Gartisertib and the PARP inhibitor, both alone and in combination, at various concentrations.
-
Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for 72 hours.
-
-
MTT Assay Protocol: [13][14][15]
-
After 72 hours of incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay Protocol: [16][17][18]
-
After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
4. Apoptosis Assay (Annexin V Staining)
This protocol is for flow cytometry analysis.[19][20][21][22][23]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment.
-
Treat cells with Gartisertib, the PARP inhibitor, or the combination at specified concentrations for 48-72 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer as soon as possible.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
5. Data Analysis
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone using non-linear regression analysis of the dose-response curves.
-
Synergy Analysis:
-
Apoptosis Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot (viable, early apoptotic, late apoptotic/necrotic) and represent the data using bar graphs.
The protocols and framework presented in this application note provide a robust methodology for evaluating the synergistic potential of combining Gartisertib with PARP inhibitors. The quantitative data derived from these assays are crucial for the preclinical validation of this promising combination therapy and can guide further in vivo studies and clinical trial design. The observed synergy in preclinical models supports the rationale of dual targeting of the DNA damage response pathway for the treatment of cancers with underlying DDR deficiencies.
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines | EurekAlert! [eurekalert.org]
- 4. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 5. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay and synergism evaluation [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. OUH - Protocols [ous-research.no]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. A cancer drug atlas enables synergistic targeting of independent drug vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KE [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Gartisertib Treatment in Patient-Derived Glioblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor. A key mechanism of resistance to standard therapies like temozolomide (TMZ) and radiation (RT) is the upregulation of the DNA Damage Response (DDR) pathway. Ataxia-Telangiectasia and Rad3-Related (ATR) protein is a critical kinase in the DDR pathway, making it a prime target for therapeutic intervention. Gartisertib (M4344, formerly VX-803) is a potent and selective ATR inhibitor that has shown promise in preclinical studies. These application notes provide a summary of the effects of Gartisertib on patient-derived glioblastoma cell lines and detailed protocols for key experimental assays.
Mechanism of Action
Gartisertib is an orally available inhibitor of ATR kinase.[1] By selectively inhibiting ATR, Gartisertib blocks the downstream phosphorylation of CHK1, a key effector in the DNA damage checkpoint.[1] This disruption of ATR-mediated signaling prevents cell cycle arrest and DNA repair, ultimately leading to the accumulation of DNA damage and induction of apoptosis in tumor cells.[1] In the context of glioblastoma, inhibiting ATR with Gartisertib enhances the cytotoxic effects of DNA-damaging agents like temozolomide and radiation therapy.[2][3]
Gartisertib Signaling Pathway in Glioblastoma
The following diagram illustrates the central role of ATR in the DNA Damage Response and the mechanism of action for Gartisertib.
Caption: Gartisertib inhibits ATR, preventing downstream signaling for cell cycle arrest and DNA repair.
Data Presentation
Table 1: In Vitro Efficacy of Gartisertib as a Single Agent in Patient-Derived Glioblastoma Cell Lines
| Cell Line Characteristic | Observation | Citation |
| Median IC50 | 0.56 µM in 12 patient-derived cell lines | [4] |
| Potency vs. Berzosertib | Gartisertib is 4-fold more potent than Berzosertib. | [5] |
| Potency vs. Astrocytes | 8-fold less potent in human astrocyte cells, suggesting tumor selectivity. | [6] |
| Sensitivity Correlation | Increased sensitivity in cell lines with a higher frequency of DDR mutations and higher expression of G2 cell cycle pathway genes. | [2][3][4][7][8][9][10][11][12][13] |
| MGMT Methylation Status | MGMT promoter unmethylated cell lines were more sensitive to single-agent Gartisertib. | [2][3][4][5][8][11][14] |
Table 2: Gartisertib in Combination with Standard of Care (Temozolomide and Radiation)
| Combination Treatment | Effect on Glioblastoma Cell Lines | Citation |
| Gartisertib + TMZ + RT | Significantly reduced cell growth and enhanced cell death compared to TMZ+RT alone. | [4][8][14] |
| Synergy | Gartisertib demonstrated greater synergy with TMZ and/or RT than the combination of TMZ and RT. | [4][8][9] |
| Effect on Resistant Cells | More effective in reducing cell growth and increasing apoptosis/cell death in TMZ+RT resistant cell lines. | [2][3][4][5][8][11][14] |
| Apoptosis and Cell Death | The combination of Gartisertib with TMZ+RT significantly increased markers of apoptosis and cell death. | [4][8][15] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Glioblastoma Cell Lines
This protocol outlines a standardized method for establishing patient-derived glioma cell lines (PDGCs) to preserve the original tumor characteristics.
Caption: Workflow for establishing patient-derived glioblastoma cell lines.
Materials:
-
Fresh glioblastoma tissue
-
Hanks' Balanced Salt Solution (HBSS) or Earle's Balanced Salt Solution (EBSS)
-
Enzymatic dissociation kit (e.g., MACS Neural Tissue Dissociation Kit) or enzymes like papain/trypsin
-
Cell strainers (40-100 µm)
-
Serum-free neural stem cell medium (e.g., DMEM/F12 with B27 supplement, N2 supplement, Glutamax)
-
Growth factors: Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF)
-
Antibiotics (Penicillin/Streptomycin)
-
Laminin-coated or uncoated flasks/plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Collection: Obtain fresh tumor tissue immediately after surgical resection in sterile collection medium.
-
Washing: Wash the tissue specimen with sterile HBSS or EBSS to remove blood and debris.
-
Mechanical Dissociation: In a sterile petri dish, mechanically mince the tissue into small fragments using a scalpel.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing an enzymatic dissociation solution and incubate according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filtration: Pass the cell suspension through a 40-70 µm cell strainer to remove any remaining clumps.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete serum-free neural stem cell medium supplemented with EGF and bFGF, and plate the cells in appropriate culture vessels. Laminin coating can be used to promote adherence.[8]
-
Culture and Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Patient-derived glioblastoma cells
-
96-well plates
-
Gartisertib and other treatment agents (TMZ, RT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate 4,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with varying concentrations of Gartisertib, alone or in combination with TMZ (e.g., 35 µM) and/or RT (e.g., 2 Gy).[4] Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: Live-Cell Imaging of Apoptosis and Cell Death
This method allows for the real-time monitoring of apoptosis and cell death in response to treatment.
Materials:
-
Patient-derived glioblastoma cells
-
96-well plates (Matrigel pre-coated)[4]
-
Live-cell imaging system (e.g., Incucyte® S3 Live-Cell Analysis System)
-
Reagents for detecting apoptosis and necrosis (e.g., Annexin V-FITC and Propidium Iodide, or similar fluorescent dyes)
-
Gartisertib, TMZ, RT
Procedure:
-
Cell Seeding: Plate 4,000 cells per well in a Matrigel-coated 96-well plate and incubate overnight.[4]
-
Treatment and Reagent Addition: Add the apoptosis/necrosis detection reagents to the culture medium. Treat the cells with Gartisertib (e.g., 1 µM), TMZ (e.g., 35 µM), and/or RT (e.g., 2 Gy).[4]
-
Image Acquisition: Place the plate in the live-cell imaging system and acquire images at regular intervals (e.g., every 2-4 hours) over a period of up to 7 days.[14]
-
Image Analysis: Use the instrument's software to quantify the number of apoptotic (e.g., green fluorescent) and dead (e.g., red fluorescent) cells over time. Normalize these counts to the total cell number (can be estimated from confluence) to determine the percentage of apoptosis and cell death.
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in the DDR pathway.
Caption: Key steps in the Western Blotting protocol.
Materials:
-
Treated patient-derived glioblastoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATR, anti-ATR, anti-pCHK1, anti-CHK1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Western blot analysis can confirm the inhibition of ATR after 24 and 96 hours, with a corresponding increase in DNA damage markers like γ-H2AX.[4][14]
Conclusion
Gartisertib demonstrates significant potential as a therapeutic agent for glioblastoma, particularly in combination with standard-of-care treatments. Its efficacy is more pronounced in tumors with specific molecular characteristics, such as MGMT promoter unmethylation and DDR gene mutations. The provided protocols offer a framework for researchers to further investigate the effects of Gartisertib and other ATR inhibitors in patient-derived glioblastoma models. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. Gartisertib | C25H29F2N9O3 | CID 86720912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimized Workflow for Isolation and Long-term Culture of Patient-derived Glioma Cells Retaining Original Tumor Characteristics [jove.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines | EurekAlert! [eurekalert.org]
- 13. oncotarget.org [oncotarget.org]
- 14. MTT Assay [bio-protocol.org]
- 15. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Gartisertib in Colony Formation Assays: A Detailed Protocol for Assessing Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gartisertib (also known as VX-803 or M4344) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit increased replication stress and reliance on DDR pathways for survival, inhibition of ATR by Gartisertib can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[1][2] The colony formation assay, a well-established in vitro method, is an invaluable tool for assessing the long-term cytotoxic and cytostatic effects of anti-cancer agents like Gartisertib.[3][4] This assay determines the ability of a single cell to proliferate and form a colony, providing a robust measure of cell viability and reproductive integrity following drug treatment.
These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the efficacy of Gartisertib in cancer cell lines.
Mechanism of Action: Gartisertib and the ATR Signaling Pathway
ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, Gartisertib prevents this crucial signaling cascade, leading to unresolved DNA damage and mitotic catastrophe in cancer cells.
Gartisertib inhibits the ATR kinase, a key regulator of the DNA damage response.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Gartisertib (VX-803) | Selleck Chemicals | S8653 |
| Cancer Cell Line (e.g., Glioblastoma) | ATCC | Varies |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 6-well cell culture plates | Corning | 3516 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Crystal Violet Staining Solution (0.5%) | Sigma-Aldrich | C0775 |
| Methanol | Fisher Scientific | A412-4 |
Experimental Workflow
Workflow for the colony formation assay with Gartisertib treatment.
Step-by-Step Protocol
1. Cell Preparation and Seeding:
-
Culture the selected cancer cell line in the recommended medium supplemented with FBS and antibiotics until approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well of a 6-well plate.[4] For some glioblastoma cell lines, a seeding density of 5,000 cells per well has been used.
-
Seed the cells into 6-well plates and allow them to adhere for at least 24 hours in a humidified incubator at 37°C and 5% CO2.
2. Gartisertib Treatment:
-
Prepare a stock solution of Gartisertib in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
On the day of the experiment, dilute the Gartisertib stock solution to the desired final concentrations in fresh culture medium. It is recommended to test a range of concentrations based on the known IC50 values for the cell line of interest. For many glioblastoma cell lines, the median IC50 for Gartisertib is approximately 0.56 µM.[1] A concentration of 1 µM has been shown to be effective in reducing colony formation.[5] A synergistic effect with other treatments has been observed at concentrations as low as 0.039–0.156 μM.[1][5]
-
Aspirate the medium from the adhered cells and replace it with the medium containing the various concentrations of Gartisertib. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the Gartisertib-treated wells.
-
The duration of treatment can vary. For a continuous exposure protocol, the Gartisertib-containing medium is left on for the entire duration of the colony formation period (with media changes every 2-3 days). Alternatively, for a short-term exposure, cells can be treated for a defined period (e.g., 24, 48, or 72 hours), after which the drug-containing medium is removed, the cells are washed with PBS, and fresh complete medium is added.
3. Colony Formation Incubation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 1 to 3 weeks.[3] The incubation time will depend on the doubling time of the cell line.
-
Monitor the plates for colony formation every 2-3 days. If using a continuous exposure protocol, replace the medium with fresh Gartisertib-containing medium or vehicle control medium every 2-3 days.
-
The assay should be terminated when the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
4. Fixation and Staining:
-
Once the colonies are of an appropriate size, aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Fix the colonies by adding 1-2 mL of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate at room temperature for 10-20 minutes.
-
Carefully remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using an automated colony counter or imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
-
Plot the surviving fraction as a function of Gartisertib concentration to generate a dose-response curve.
Data Presentation
The following tables provide examples of recommended starting concentrations and seeding densities for a colony formation assay with Gartisertib. These values should be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Gartisertib Concentration Ranges for Colony Formation Assays
| Cell Line Type | Gartisertib Concentration Range (µM) | Notes |
| Glioblastoma | 0.01 - 5.0 | The median IC50 is ~0.56 µM.[1] A concentration of 1 µM has shown efficacy.[5] |
| Other Solid Tumors | 0.01 - 10.0 | The optimal range should be determined based on preliminary cytotoxicity assays (e.g., MTT or CTG). |
Table 2: Example Seeding Densities for Colony Formation Assays (6-well plate)
| Cell Line | Seeding Density (cells/well) | Expected Plating Efficiency |
| Glioblastoma (e.g., SB2b) | 500 - 5000 | Varies depending on the specific patient-derived line. |
| HeLa | 200 - 500 | High |
| A549 | 500 - 1000 | Moderate |
| MCF-7 | 800 - 1500 | Moderate to Low |
Conclusion
The colony formation assay is a powerful tool to assess the long-term impact of the ATR inhibitor Gartisertib on the proliferative capacity of cancer cells. This detailed protocol provides a robust framework for researchers to evaluate the anti-cancer activity of Gartisertib and can be adapted for various cancer cell lines and in combination with other therapeutic agents. Careful optimization of cell seeding density and drug concentration is crucial for obtaining reliable and reproducible results.
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
Gartisertib and Temozolomide Combination Therapy: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the combination therapy of Gartisertib (an ATR inhibitor) and Temozolomide (an alkylating agent) in preclinical cancer models, with a primary focus on glioblastoma.
Introduction
Glioblastoma is an aggressive primary brain tumor with a poor prognosis, often characterized by resistance to standard-of-care therapies like temozolomide.[1] Temozolomide exerts its cytotoxic effects by alkylating DNA, leading to DNA damage.[1][2] However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage, leading to therapeutic resistance. The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DDR pathway, playing a pivotal role in recognizing and signaling DNA damage to initiate cell cycle arrest and repair.[3][4]
Gartisertib is a potent and selective inhibitor of ATR.[5] By inhibiting ATR, Gartisertib prevents the repair of DNA damage induced by agents like temozolomide, leading to synthetic lethality and enhanced tumor cell death.[3][6] Preclinical studies have demonstrated that the combination of Gartisertib and temozolomide results in synergistic cytotoxicity in glioblastoma cells, including those resistant to temozolomide alone.[3][6]
These application notes provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of this combination therapy.
Signaling Pathway: ATR-Mediated DNA Damage Response
Temozolomide induces DNA lesions, which, if unrepaired, can lead to cell death. The ATR-Chk1 signaling pathway is a key mechanism by which cancer cells sense and repair this damage. The following diagram illustrates this pathway and the points of intervention for Temozolomide and Gartisertib.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Gartisertib in glioblastoma cell lines.
Table 1: Gartisertib IC50 Values in Glioblastoma Cell Lines [1][7]
| Cell Line | MGMT Methylation Status | Gartisertib IC50 (µM) |
| RN1 | Unmethylated | < 1.0 |
| WK1 | Unmethylated | < 1.0 |
| SB2b | Unmethylated | < 1.0 |
| JHH520 | Unmethylated | < 1.0 |
| 060 | Unmethylated | < 1.0 |
| FPW1 | Unmethylated | < 1.0 |
| KPS2 | Methylated | > 1.0 |
| MN1 | Methylated | > 1.0 |
| 010 | Methylated | > 1.0 |
| HW1 | Methylated | > 1.0 |
| Median (GBM lines) | 0.56 | |
| Human Astrocytes | 7.22 |
Table 2: Synergy Scores for Gartisertib Combinations in Glioblastoma Cell Lines [1][8]
| Combination | Synergy Model | Average Synergy Score | Interpretation |
| Gartisertib + Temozolomide | ZIP | > 0 | Synergistic |
| Gartisertib + Radiation | ZIP | > 0 | Synergistic |
| Gartisertib + TMZ + Radiation | ZIP | > 0 | Synergistic |
| Temozolomide + Radiation | ZIP | ~ 0 | Additive |
Note: Synergy scores greater than 0 in the Zero Interaction Potency (ZIP) model indicate a synergistic interaction.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of Gartisertib and Temozolomide.
In Vitro Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of Gartisertib and Temozolomide, alone and in combination, and to calculate IC50 values.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
96-well plates
-
Gartisertib
-
Temozolomide
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Gartisertib and Temozolomide in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with Gartisertib and Temozolomide.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
6-well plates
-
Gartisertib
-
Temozolomide
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Treatment: After 24 hours, treat the cells with various concentrations of Gartisertib, Temozolomide, or the combination for 24-72 hours.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
Protocol 3: Western Blotting for DNA Damage Response Proteins
Objective: To investigate the molecular mechanism of action by analyzing the expression and phosphorylation status of key DDR proteins.
Materials:
-
Glioblastoma cells
-
Gartisertib and Temozolomide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Gartisertib and/or Temozolomide for the desired time. Harvest and lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation levels between different treatment groups.
In Vivo Experimental Workflow
Protocol 4: Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of Gartisertib and Temozolomide combination therapy in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Luciferase-expressing glioblastoma cells
-
Stereotactic apparatus
-
Gartisertib (formulated for in vivo use)
-
Temozolomide (formulated for in vivo use)
-
Bioluminescence imaging system
Procedure:
-
Cell Implantation: Anesthetize the mice and intracranially inject luciferase-expressing glioblastoma cells using a stereotactic apparatus.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (as determined by imaging), randomize the mice into treatment groups: Vehicle control, Gartisertib alone, Temozolomide alone, and Gartisertib + Temozolomide.
-
Drug Administration:
-
Temozolomide: Administer daily by oral gavage or intraperitoneal injection (e.g., 5-10 mg/kg) for 5 consecutive days, followed by a rest period.
-
Gartisertib: Administer by oral gavage. A suggested starting dose is 25-50 mg/kg, administered daily or on a specified schedule. The timing of Gartisertib administration relative to Temozolomide should be optimized (e.g., Gartisertib administered 1-2 hours before Temozolomide).
-
-
Monitoring: Monitor the body weight and general health of the mice daily. Continue to monitor tumor progression via bioluminescence imaging weekly.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, tumors can be harvested for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Analysis: Synergy Quantification
The interaction between Gartisertib and Temozolomide can be quantified using synergy models such as the Chou-Talalay method, which calculates a Combination Index (CI).
Chou-Talalay Method:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This analysis can be performed using software such as CompuSyn.
Conclusion
The combination of Gartisertib and Temozolomide represents a promising therapeutic strategy for glioblastoma by targeting the DNA damage response pathway. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of this combination therapy. Rigorous experimental design and data analysis are crucial for translating these preclinical findings into potential clinical applications.
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Gartisertib with Radiation Therapy in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of gartisertib, a potent Ataxia-telangiectasia and Rad3-Related (ATR) protein inhibitor, in combination with radiation therapy for the treatment of glioblastoma (GBM). The protocols and data presented are based on published preclinical studies and are intended to guide researchers in designing and interpreting similar experiments.
Glioblastoma is a highly aggressive brain tumor with poor prognosis, largely due to its resistance to standard treatments like radiation and temozolomide (TMZ).[1][2] A key mechanism of this resistance is the activation of the DNA Damage Response (DDR) pathway, in which ATR plays a central role.[2][3][4][5][6] Gartisertib inhibits ATR, thereby sensitizing GBM cells to the DNA-damaging effects of radiation.[3][4][7][8]
Mechanism of Action: ATR Inhibition in Glioblastoma
Radiation therapy induces DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) in cancer cells.[6] In response, the ATR protein is activated and initiates a signaling cascade that leads to cell cycle arrest and DNA repair, allowing the cancer cells to survive.[6][8] Gartisertib, by inhibiting ATR, prevents this repair process, leading to the accumulation of DNA damage and subsequent cell death.[7][8] Furthermore, ATR inhibition by gartisertib has been shown to upregulate pathways involved in innate immunity and inflammation, suggesting a potential for triggering an anti-tumor immune response.[3][4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on gartisertib in glioblastoma models.
Table 1: In Vitro Potency of Gartisertib in Glioblastoma Cell Lines
| Cell Type | Parameter | Value | Reference |
| 12 Patient-Derived GBM Cell Lines | Median IC50 | 0.56 μM | [9] |
| MGMT Unmethylated GBM Cell Lines | Mean IC50 | 0.47 μM | [9] |
| MGMT Methylated GBM Cell Lines | Mean IC50 | 1.68 μM | [9] |
| Normal Human Astrocytes | IC50 | 7.22 μM | [9] |
| Comparison with Berzosertib | Gartisertib Median IC50 | 0.56 μM | [9] |
| Berzosertib Median IC50 | 2.21 μM | [9] |
Table 2: Synergy of Gartisertib with Standard of Care in Glioblastoma Cell Lines
| Combination | Synergy Model | Result | Reference |
| Gartisertib + Temozolomide (TMZ) | ZIP Synergy Score | Strong Synergy | [7] |
| Gartisertib + Radiation (RT) | ZIP Synergy Score | Moderate Synergy | [7] |
| Gartisertib + TMZ + RT | Cell Death Assay | Significantly enhanced cell death compared to TMZ+RT alone | [3][4][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Use a panel of patient-derived glioblastoma cell lines grown as monolayer cultures.[10] Normal human astrocytes can be used as a control for toxicity assessment.[10]
-
Culture Media: Maintain cells in serum-free media to preserve the characteristics of glioma stem cells.[10]
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: In Vitro Drug and Radiation Treatment
-
Drug Preparation: Prepare stock solutions of gartisertib and temozolomide in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media.
-
Treatment Concentrations:
-
Radiation: Irradiate cells with a single dose of 2 Gy using a suitable laboratory irradiator.[7][10]
-
Treatment Schedule: Treat cells with gartisertib, TMZ, and/or radiation according to the experimental design. For combination studies, cells are typically pre-treated with gartisertib for a specified period before the addition of TMZ and/or radiation.
Protocol 3: Assessment of Treatment Efficacy
-
Cell Viability Assay (MTT):
-
Seed cells in 96-well plates and treat as described in Protocol 2.
-
After a 7-day incubation, add MTT reagent and incubate for 2-4 hours.[10]
-
Solubilize the formazan crystals and measure absorbance at the appropriate wavelength to determine cell viability.
-
-
Live-Cell Analysis (Incucyte System):
-
Western Blot Analysis:
-
Lyse treated cells at various time points (e.g., 24 and 96 hours) to extract proteins.[8]
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against p-ATR, ATR, γ-H2AX (a marker of DNA damage), and a loading control (e.g., β-actin).[8]
-
Use appropriate secondary antibodies and a detection system to visualize protein bands.
-
-
Gene Expression Analysis:
Expected Outcomes and Interpretation
-
Sensitization to Radiation: The combination of gartisertib and radiation is expected to result in a synergistic reduction in glioblastoma cell viability and an increase in cell death compared to either treatment alone.[7][8][9]
-
Biomarkers of Sensitivity: Glioblastoma cells with an unmethylated MGMT promoter and a higher frequency of mutations in DDR genes may exhibit greater sensitivity to gartisertib.[3][4][7][9]
-
Mechanism of Action Confirmation: Successful ATR inhibition will be confirmed by a decrease in ATR phosphorylation and an increase in γ-H2AX levels, indicating persistent DNA damage.[8]
-
Immune Response Activation: Gene expression analysis may reveal an upregulation of pro-inflammatory cytokines and pathways related to antigen presentation, suggesting that gartisertib may induce an anti-tumor immune response.[3][7][10]
Note on In Vivo Studies: While these notes focus on in vitro models, it is important to consider the blood-brain barrier (BBB) penetration of gartisertib in preclinical animal models. In silico analysis suggests potential BBB permeability, but further in vivo validation is necessary.[7]
References
- 1. oncotarget.org [oncotarget.org]
- 2. researchgate.net [researchgate.net]
- 3. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines - ecancer [ecancer.org]
- 4. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. oncotarget.com [oncotarget.com]
- 7. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 10. P10.16.B ATR INHIBITION ENHANCES CELL DEATH AND INDUCES IMMUNE-RELATED GENE EXPRESSION IN COMBINATION WITH STANDARD TREATMENT IN PATIENT-DERIVED GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging to Assess Gartisertib-Induced Apoptosis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gartisertib (VX-803) is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[2][3] By inhibiting ATR, Gartisertib prevents cancer cells from repairing DNA damage, ultimately leading to synthetic lethality and apoptosis, particularly in tumors with existing DNA repair deficiencies.[1][2] This application note provides detailed protocols for assessing Gartisertib-induced apoptosis in real-time using live-cell imaging techniques.
Live-cell imaging offers a significant advantage over endpoint assays by enabling the kinetic analysis of apoptosis, providing valuable insights into the dynamics of drug response.[4] Here, we detail methods for monitoring two key apoptotic events: the activation of executioner caspases-3 and -7, and the externalization of phosphatidylserine (PS) on the cell surface. These protocols are designed for use with automated live-cell imaging platforms and high-content microscopy systems.
Mechanism of Action: Gartisertib-Induced Apoptosis
Gartisertib functions by competitively inhibiting the kinase activity of ATR.[1] This disruption of the DDR pathway prevents the phosphorylation of downstream targets like Checkpoint Kinase 1 (CHK1), abrogating cell cycle checkpoints (primarily at the G2/M phase) and hindering DNA repair.[1][2] The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of caspase cascades and eventual cell death.
Caption: Gartisertib inhibits ATR, leading to apoptosis.
Data Presentation
The following tables summarize the quantitative data on Gartisertib's efficacy in patient-derived glioblastoma cell lines.
Table 1: Gartisertib IC50 Values in Glioblastoma Cell Lines
| Cell Line | Gartisertib IC50 (µM) | MGMT Promoter Status |
| Most Sensitive | ||
| PB1 | < 0.1 | Unmethylated |
| RN1 | < 0.1 | Unmethylated |
| JK2 | < 0.1 | Unmethylated |
| Moderately Sensitive | ||
| SB2b | 0.56 (Median) | Unmethylated |
| Least Sensitive | ||
| HW1 | 4.08 | Methylated |
| MN1 | > 2.5 | Methylated |
| Control | ||
| Human Astrocytes | 7.22 | N/A |
Data synthesized from studies on patient-derived glioblastoma cell lines.[2][5]
Table 2: Time-Dependent Increase in Apoptosis in Glioblastoma Cell Lines Treated with Gartisertib (1 µM)
| Time (Hours) | Normalized Apoptosis (% of Control) |
| 24 | 5% |
| 48 | 15% |
| 72 | 25% |
| 96 | 40% |
Values are representative of the trend observed in sensitive glioblastoma cell lines and are synthesized from graphical data.[6]
Experimental Protocols
The following are detailed protocols for live-cell imaging of Gartisertib-induced apoptosis.
Protocol 1: Real-Time Caspase-3/7 Activity Assay
This protocol utilizes a fluorogenic substrate for activated caspase-3 and -7, which upon cleavage, releases a DNA-binding dye that stains the nucleus of apoptotic cells.
Materials:
-
Live-cell imaging system with environmental control (e.g., Incucyte® S3)
-
Gartisertib
-
Cell line of interest (e.g., patient-derived glioblastoma cells)
-
Culture medium appropriate for the cell line
-
96-well black, clear-bottom tissue culture plates
-
Caspase-3/7 Green Reagent (or similar fluorogenic substrate)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 4,000 cells/well in 100 µL of culture medium.[6]
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Reagent and Treatment Preparation:
-
Prepare a stock solution of Gartisertib in DMSO.
-
On the day of the experiment, dilute the Caspase-3/7 Green Reagent in culture medium to the recommended working concentration (e.g., 1:1000 dilution for a final concentration of 5 µM).[7]
-
Prepare serial dilutions of Gartisertib in the Caspase-3/7-containing medium at 2x the final desired concentration. Include a vehicle control (DMSO).
-
-
Treatment and Imaging:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the Gartisertib/Caspase-3/7 mixture to the appropriate wells.
-
Place the plate inside the live-cell imaging system.
-
Allow the plate to equilibrate to 37°C for 30 minutes before the first scan.[7]
-
Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 96 hours).[7]
-
-
Data Analysis:
-
Use the integrated software of the imaging system to quantify the number of green fluorescent (apoptotic) cells per image over time.
-
Normalize the apoptotic cell count to the total cell number (confluence) to account for proliferation effects.[6]
-
Plot the normalized apoptosis percentage against time for each Gartisertib concentration.
-
Protocol 2: Real-Time Phosphatidylserine (PS) Externalization Assay
This protocol uses a fluorescently labeled Annexin V to detect the externalization of PS, an early hallmark of apoptosis.
Materials:
-
High-content imaging system with environmental control
-
Gartisertib
-
Cell line of interest
-
Culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Annexin V Binding Buffer
-
A cell-impermeant nuclear stain for dead cells (e.g., Propidium Iodide or a similar red dye)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Reagent and Treatment Preparation:
-
Prepare Gartisertib dilutions at 2x the final concentration in culture medium.
-
Prepare a 2x solution of fluorescently labeled Annexin V and the dead-cell stain in Annexin V Binding Buffer.
-
-
Treatment and Imaging:
-
Add 100 µL of the Gartisertib dilutions to the respective wells.
-
Add 100 µL of the Annexin V/dead-cell stain mixture to each well.
-
Place the plate in the high-content imaging system.
-
Set the imaging parameters to acquire phase-contrast, green (Annexin V), and red (dead-cell stain) fluorescence images every 2-3 hours.
-
-
Data Analysis:
-
Use the analysis software to segment and count the number of cells positive for Annexin V (early apoptotic), positive for the dead-cell stain (late apoptotic/necrotic), and double-positive cells.
-
Calculate the percentage of apoptotic cells (Annexin V positive, dead-cell stain negative) at each time point for each condition.
-
Plot the percentage of apoptotic cells over time.
-
Experimental Workflow and Logical Relationships
Caption: Workflow for assessing Gartisertib-induced apoptosis.
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. uib.no [uib.no]
Troubleshooting & Optimization
Gartisertib solubility issues in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of gartisertib. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Gartisertib Solubility Data
The following table summarizes the known solubility of gartisertib in various solvents. It is important to note that for many organic compounds, solubility can be enhanced with techniques such as ultrasonication and gentle warming.
| Solvent | Concentration | Method/Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | - |
| 25 mg/mL (46.16 mM) | Requires ultrasonication. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] | |
| In vivo Formulation 1 | ≥ 2.08 mg/mL (3.84 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline). Results in a clear solution.[1] |
| In vivo Formulation 2 | 2.08 mg/mL (3.84 mM) | 10% DMSO >> 90% corn oil. Results in a suspended solution; requires ultrasonication.[1] |
Experimental Protocols
Protocol for Preparing a Gartisertib Stock Solution in DMSO (for in vitro use)
This protocol outlines the steps for preparing a concentrated stock solution of gartisertib in DMSO, which can then be diluted into aqueous solutions such as cell culture media for experiments.
Materials:
-
Gartisertib powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm Gartisertib: Allow the vial of gartisertib powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh Gartisertib: In a sterile environment, weigh the desired amount of gartisertib powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the gartisertib powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 15-30 minutes. The water in the sonicator should be at room temperature.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Repeat if Necessary: If undissolved particles remain, repeat the vortexing and sonication steps. Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guides and FAQs
This section addresses common questions and issues that may arise when working with gartisertib.
Q1: I've added DMSO to my gartisertib powder, but it's not dissolving completely, even after vortexing. What should I do?
A1: Complete dissolution of gartisertib in DMSO at high concentrations often requires additional energy. After initial vortexing, it is highly recommended to sonicate the solution in a water bath for at least 15-30 minutes.[1] If crystals are still visible, you can try gentle warming of the solution (e.g., in a 37°C water bath) in combination with further vortexing or sonication.[2] Also, ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.[3][4]
Q2: My gartisertib stock solution in DMSO was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with compounds that are highly soluble in organic solvents but have poor aqueous solubility. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortexing or pipetting to mix, and then add this intermediate dilution to the final volume.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5] For sensitive or primary cells, a final DMSO concentration of 0.1% or lower is recommended.
-
Rapid Mixing: When adding the gartisertib stock solution to the aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the gartisertib stock can sometimes help maintain solubility.
Q3: What is the recommended storage condition for gartisertib powder and its stock solutions?
A3:
-
Powder: Gartisertib powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
DMSO Stock Solutions: Aliquoted stock solutions in DMSO are stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C.[1] It is recommended to avoid repeated freeze-thaw cycles.[1]
Q4: Can I prepare a stock solution of gartisertib in water or ethanol?
Visualizations
Experimental Workflow for Gartisertib Solution Preparation
Caption: Workflow for preparing gartisertib stock and working solutions.
Troubleshooting Logic for Gartisertib Solubility Issues
Caption: Troubleshooting logic for gartisertib solubility problems.
ATR Signaling Pathway and Gartisertib Inhibition
Caption: Gartisertib inhibits the ATR signaling pathway.
References
Optimizing Gartisertib Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gartisertib concentration for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Gartisertib and what is its mechanism of action?
A1: Gartisertib (also known as VX-803 or M4344) is a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress.[2][3] By inhibiting ATR, Gartisertib prevents the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints.[1] This forces cells with DNA damage to proceed through the cell cycle, ultimately resulting in mitotic catastrophe and cell death, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[2]
Q2: What is a typical IC50 value for Gartisertib?
A2: The IC50 value of Gartisertib can vary significantly depending on the cell line and the specific assay conditions. For instance, in a panel of 12 patient-derived glioblastoma cell lines, the median IC50 was determined to be 0.56 µM, with values ranging from highly sensitive to more resistant lines.[4][5] In contrast, a normal human astrocyte cell line showed a much higher IC50 of 7.22 µM, suggesting a degree of selectivity for cancer cells.[4][6]
Q3: What concentration range of Gartisertib should I use for my initial IC50 experiments?
A3: Based on published data, a sensible starting point for a dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude. A common approach is to perform serial dilutions. For Gartisertib, a range from low nanomolar (e.g., 0.01 µM) to low micromolar (e.g., 10 µM or higher) is advisable to capture the full sigmoidal dose-response curve.[4][5] For example, studies have used concentrations ranging from 0.039 µM to over 2.5 µM.[4][5]
Troubleshooting Guide
Q4: I am not observing a complete (100%) inhibition of cell viability at the highest concentrations of Gartisertib. What could be the reason?
A4: This is a common observation in in-vitro kinase inhibition assays and can be attributed to several factors:
-
Assay Limitations : The specific assay being used (e.g., MTT, CellTiter-Glo) might have a baseline signal that does not reach zero even with complete enzyme inhibition.
-
Cellular Heterogeneity : The cell population may not be uniformly sensitive to the inhibitor. A sub-population of cells might be resistant.
-
Solubility Issues : At very high concentrations, Gartisertib may precipitate out of the culture medium, leading to an effective concentration that is lower than the intended concentration. Always ensure the drug is fully dissolved in your stock solution (typically DMSO) and diluted appropriately in the final assay medium.
-
Off-Target Effects : At high concentrations, off-target effects could paradoxically promote survival signals.
-
Incomplete Inhibition of Target : It's possible that even at high concentrations, a small fraction of the target enzyme (ATR) remains active.
Q5: My IC50 values for Gartisertib are inconsistent between experiments. What are the potential causes?
A5: Inconsistency in IC50 values is a frequent challenge. Key factors to control for include:
-
Cell Passage Number and Health : Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Seeding Density : The initial number of cells seeded per well can significantly impact the final readout. Use a consistent seeding density for all experiments.
-
Reagent Variability : Use the same batches of reagents (e.g., media, serum, Gartisertib) whenever possible. If a new batch is introduced, it is good practice to re-validate.
-
Incubation Time : The duration of drug exposure can affect the IC50 value. A consistent incubation time (e.g., 72 hours) should be maintained.
-
ATP Concentration (for biochemical assays) : In cell-free kinase assays, the concentration of ATP can significantly influence the apparent IC50 of ATP-competitive inhibitors like Gartisertib.[7][8]
Q6: How can I improve the accuracy and reproducibility of my Gartisertib IC50 determination?
A6: To enhance the quality of your IC50 data:
-
Perform a Cell Titration Assay : Before your main experiment, determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.
-
Use a Positive Control : Include a compound with a known and well-characterized IC50 for your cell line to validate your assay setup.
-
Run Replicates : Use technical triplicates for each concentration and perform the experiment on at least three independent occasions (biological replicates).
-
Normalize Data Correctly : Normalize your data to the vehicle control (e.g., DMSO) as 100% viability and a "no cell" or "maximum inhibition" control as 0% viability.
-
Use a Four-Parameter Logistic (4PL) Curve Fit : This is the standard method for fitting dose-response data and will provide a more accurate IC50 value.
Data Presentation
Table 1: Reported IC50 Values for Gartisertib in Glioblastoma Cell Lines
| Cell Line Characteristics | Median IC50 (µM) | Mean IC50 (µM) | Notes |
| All 12 Glioblastoma Lines | 0.56 | - | Data from a study on patient-derived glioblastoma cell lines.[4] |
| MGMT Promoter Unmethylated | - | 0.47 | These cell lines showed greater sensitivity to Gartisertib.[4] |
| MGMT Promoter Methylated | - | 1.68 | These cell lines were generally less sensitive to Gartisertib.[4] |
| Normal Human Astrocytes | 7.22 | - | Demonstrates potential for cancer cell selectivity.[4][6] |
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol is a generalized procedure and may require optimization for specific cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Gartisertib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the appropriate seeding density to ensure cells are approximately 70-80% confluent at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Gartisertib in complete culture medium. A typical 2-fold or 3-fold dilution series across a range of 0.01 µM to 10 µM is recommended.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Gartisertib concentration) and a "no cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.[9]
-
Incubate for another 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[9]
-
Subtract the average absorbance of the "no cell" control from all other values.
-
Calculate the percentage of cell viability for each Gartisertib concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the Gartisertib concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value.
-
Visualizations
Caption: Gartisertib inhibits the ATR kinase, disrupting the DNA damage response pathway.
Caption: Experimental workflow for determining the IC50 of Gartisertib using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. reddit.com [reddit.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Gartisertib stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Gartisertib. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Gartisertib?
A1: For long-term stability, solid Gartisertib powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store Gartisertib once it is dissolved in a solvent?
A2: The storage conditions for Gartisertib in solution depend on the temperature. For optimal stability, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Some suppliers recommend shorter durations of 6 months at -80°C and 1 month at -20°C.[1] For short-term storage for ongoing experiments, a 10 mM solution in DMSO can be kept at 2–8°C.[3][4][5]
Q3: Why is it important to aliquot Gartisertib stock solutions?
A3: Aliquoting stock solutions into smaller, single-use volumes is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles.[2] This ensures that the compound's integrity is maintained for the duration of its recommended shelf life.
Q4: What should I do if I observe precipitation in my Gartisertib solution?
A4: If you observe precipitation or phase separation during the preparation of your Gartisertib solution, you can gently heat the solution and/or use sonication to aid in its dissolution.[2]
Gartisertib Storage Conditions Summary
For easy reference, the following tables summarize the recommended storage conditions for Gartisertib in both solid and solution forms.
Table 1: Storage of Solid Gartisertib
| Temperature | Duration |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
Table 2: Storage of Gartisertib in Solvent
| Temperature | Duration |
| -80°C | 2 years[2] or 6 months[1] |
| -20°C | 1 year[2] or 1 month[1] |
| 2-8°C (in DMSO) | Short-term (duration not specified)[3][4][5] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of Gartisertib.
Issue 1: Inconsistent Experimental Results
-
Possible Cause: Degradation of Gartisertib due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and for the appropriate duration, as outlined in the tables above.
-
Check for Freeze-Thaw Cycles: Determine if the stock solution has been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh Solution: If improper storage or handling is suspected, prepare a fresh stock solution from solid Gartisertib.
-
Confirm Concentration: Use a reliable method, such as UV-Vis spectrophotometry, to verify the concentration of the newly prepared solution.
-
Issue 2: Difficulty Dissolving Gartisertib
-
Possible Cause: The solvent or concentration may not be optimal.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the supplier's datasheet for solubility information in various solvents. Gartisertib is soluble in DMSO.[1][6]
-
Aid Dissolution: As mentioned in the FAQs, gentle heating and/or sonication can be used to help dissolve the compound.[2] Be cautious not to overheat the solution, as this may cause degradation.
-
Use a Co-solvent: For in vivo studies, formulations with co-solvents such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil have been reported.[2]
-
Experimental Protocols
While specific, detailed experimental protocols for stability-indicating assays of Gartisertib are not publicly available, a general approach to assess the stability of a research compound would involve the following methodology.
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Preparation of Standards: Prepare a stock solution of Gartisertib of known concentration in a suitable solvent (e.g., DMSO). From this stock, create a series of calibration standards at different concentrations.
-
Sample Preparation:
-
Time-Zero Samples: Prepare fresh solutions of Gartisertib at the desired experimental concentration.
-
Stability Samples: Aliquot the Gartisertib solution and store it under the conditions being tested (e.g., different temperatures, light exposure).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the standards and stability samples by HPLC.
-
A typical HPLC method would use a C18 column with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection would be performed using a UV detector at a wavelength where Gartisertib has maximum absorbance.
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Determine the concentration of Gartisertib remaining in the stability samples at each time point by comparing their peak areas to the calibration curve.
-
The appearance of new peaks would indicate the formation of degradation products.
-
Gartisertib Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway where Gartisertib acts as an inhibitor and a general workflow for troubleshooting stability issues.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results in Gartisertib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving Gartisertib.
Frequently Asked Questions (FAQs)
Q1: What is Gartisertib and how does it work?
Gartisertib (formerly VX-803 or M4344) is a potent and selective, ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[2][3] By inhibiting ATR, Gartisertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[2][4] This ultimately results in the accumulation of DNA damage and leads to cell death, particularly in cancer cells that are often more reliant on the DDR pathway for survival.[3]
Q2: In which cancer models has Gartisertib shown activity?
Gartisertib has demonstrated potent activity in various cancer models, most notably in patient-derived glioblastoma cell lines.[2][5][6] Studies have shown that it can reduce cell viability as a single agent and synergizes with standard treatments like temozolomide (TMZ) and radiation.[2][7] Its effectiveness has been linked to the presence of DDR mutations and higher expression of genes in the G2 cell cycle pathway.[2][6] Gartisertib has also shown antitumor activity in tumor models with alternative lengthening of telomeres (ALT) and in combination with PARP inhibitors in triple-negative breast cancer xenograft models.[1]
Q3: What are the key parameters for Gartisertib's potency?
The potency of Gartisertib has been characterized by several key parameters:
| Parameter | Value | Context |
| Ki | <150 pM | ATP-competitive inhibition of ATR kinase.[1] |
| IC50 (Chk1 phosphorylation) | 8 nM | Inhibition of ATR-driven phosphorylation of its downstream target, Chk1.[1] |
| Median IC50 (Glioblastoma cell lines) | 0.56 µM | Reduction of cell viability in a panel of 12 patient-derived glioblastoma cell lines.[8][9] |
| IC50 (Human astrocytes) | 7.22 µM | Indicates lower potential toxicity to normal human brain cells compared to glioblastoma cells.[8][9] |
Q4: Why was the clinical development of Gartisertib discontinued?
The phase I clinical trial of Gartisertib was terminated due to unexpected liver toxicity, specifically increased blood bilirubin levels, which prevented further dose escalation.[10] While generally well-tolerated at lower doses, this toxicity limited the potential for achieving higher, more therapeutically active concentrations in patients.[10]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Cause 1: Inconsistent Cell Health and Density
-
Recommendation: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density across all plates and experiments, as confluency can significantly impact drug response.
Possible Cause 2: Edge Effects in Multi-well Plates
-
Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media instead. Ensure proper humidification in the incubator.
Possible Cause 3: Inaccurate Drug Concentration
-
Recommendation: Gartisertib is typically dissolved in DMSO. Prepare fresh serial dilutions for each experiment from a concentrated stock solution. Ensure thorough mixing at each dilution step. Perform a dose-response curve to confirm the expected IC50 range for your specific cell line.
Possible Cause 4: Assay-Specific Artifacts
-
Recommendation: Be aware of the limitations of your chosen viability assay. For example, MTT and WST assays rely on metabolic activity, which can be influenced by factors other than cell death. Consider using a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis (e.g., caspase activity or Annexin V staining), to confirm your results.
Issue 2: Inconsistent Results in Western Blotting for DDR Pathway Proteins
Possible Cause 1: Suboptimal Cell Lysis and Protein Extraction
-
Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins like Chk1. Ensure complete cell lysis by sonication or mechanical disruption, especially for adherent cells.
Possible Cause 2: Timing of Sample Collection
-
Recommendation: The phosphorylation of ATR targets like Chk1 is a dynamic process. Perform a time-course experiment to determine the optimal time point for observing the desired changes in protein phosphorylation after Gartisertib treatment, both alone and in combination with DNA-damaging agents.
Possible Cause 3: Antibody Specificity and Validation
-
Recommendation: Use antibodies that have been validated for the specific application (e.g., western blotting) and species. Always include appropriate positive and negative controls. For phospho-specific antibodies, it is crucial to also probe for the total protein to assess changes in overall protein levels.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Off-Target Effects
-
Recommendation: While Gartisertib is a selective ATR inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.[11] It is important to use the lowest effective concentration and to validate key findings using complementary approaches, such as genetic knockdown of ATR.
Possible Cause 2: Differences in Drug Metabolism and Bioavailability
-
Recommendation: The in vivo efficacy of a compound is influenced by its pharmacokinetic and pharmacodynamic properties. The discontinued clinical trial for Gartisertib highlighted issues with toxicity that could be related to its metabolism.[10] While challenging to address in a standard research lab, being aware of these potential complexities is important when interpreting in vivo data.
Possible Cause 3: Tumor Microenvironment
-
Recommendation: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence drug response.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Gartisertib (and/or other compounds like TMZ) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Chk1
-
Cell Treatment and Lysis: Treat cells with Gartisertib +/- a DNA-damaging agent for the optimized time period. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.
Visualizations
Caption: Gartisertib inhibits the ATR kinase, preventing the phosphorylation of Chk1 and subsequent cell cycle arrest and DNA repair, ultimately leading to apoptosis.
Caption: A typical experimental workflow for evaluating the effect of Gartisertib on cell viability and target pathway inhibition.
Caption: A decision tree to guide troubleshooting for inconsistent results in Gartisertib experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. oncotarget.org [oncotarget.org]
- 6. eurekalert.org [eurekalert.org]
- 7. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Potential off-target effects of Gartisertib in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gartisertib (also known as VX-803 or M4344) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gartisertib?
Gartisertib is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical sensor of single-stranded DNA (ssDNA) that becomes exposed during replication stress.[3] Upon activation, ATR phosphorylates downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[4][5] Gartisertib inhibits this ATR-driven phosphorylation of Chk1, thereby abrogating the DNA damage response, leading to mitotic catastrophe and cell death in cancer cells experiencing replication stress.[3][6]
Q2: What is the reported potency of Gartisertib against its primary target, ATR?
Gartisertib is a highly potent inhibitor of ATR with a Ki of <150 pM and an IC50 of 8 nM for the inhibition of ATR-driven Chk1 phosphorylation in cellular assays.[1][2][7]
Q3: Is Gartisertib selective for ATR kinase?
Q4: What are the known major off-target effects of Gartisertib observed in clinical studies?
The primary off-target effect of Gartisertib observed in clinical trials was liver toxicity, specifically an increase in blood bilirubin levels (hyperbilirubinemia).[9] This was found to be caused by the inhibition of the UGT1A1 enzyme by Gartisertib and its metabolite, M26.[10] UGT1A1 is responsible for the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood. This adverse effect was significant enough to lead to the discontinuation of Gartisertib's clinical development.[9]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability at Low Gartisertib Concentrations
| Potential Cause | Troubleshooting Steps |
| Highly sensitive cell line: | Certain cancer cell lines, particularly those with underlying DNA damage response (DDR) defects or high levels of replication stress, can be exquisitely sensitive to ATR inhibition.[7][11] |
| Off-target toxicity: | While Gartisertib is highly selective, off-target effects cannot be entirely ruled out, especially at higher concentrations or in specific cellular contexts. |
| Experimental artifact: | Issues with cell culture conditions, reagent quality, or assay methodology can lead to inaccurate viability readings. |
Issue 2: Discrepancy between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Cellular permeability: | The compound may have poor membrane permeability, resulting in a lower intracellular concentration than in a biochemical assay. |
| Drug efflux pumps: | The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove Gartisertib from the cell. |
| Protein binding: | Gartisertib may bind to intracellular proteins, reducing its free concentration available to inhibit ATR. |
| Metabolism of Gartisertib: | The cell line may metabolize Gartisertib into less active or inactive forms. |
Issue 3: Observing Hyperbilirubinemia-related Effects in in vitro Models (e.g., liver organoids)
| Potential Cause | Troubleshooting Steps |
| UGT1A1 Inhibition: | This is the most likely cause based on clinical data. Gartisertib and its metabolites can directly inhibit the UGT1A1 enzyme.[10] |
| Other hepatotoxic mechanisms: | While UGT1A1 inhibition is the primary known mechanism, other off-target effects contributing to liver cell stress cannot be completely excluded without further investigation. |
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| Ki | <150 pM | ATR Kinase | [1][2][7] |
| IC50 | 8 nM | ATR-driven Chk1 phosphorylation | [1][2][7] |
| Kinase Selectivity | >100-fold selectivity | 308 out of 312 kinases | [7][8] |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Kinase Effects
This protocol outlines a general approach to identify potential off-target kinase activity of an inhibitor like Gartisertib.
1. In Vitro Kinase Panel Screening:
- Submit Gartisertib to a commercial service for screening against a broad panel of recombinant kinases (e.g., >300 kinases).
- Perform the initial screen at a fixed concentration (e.g., 1 µM) to identify potential hits.
- For any identified off-target hits, perform follow-up dose-response assays to determine the IC50 value.
2. Cellular Target Engagement Assay:
- Utilize a technology like the NanoBRET™ Target Engagement Assay to confirm if Gartisertib binds to the putative off-target kinase within intact cells.
- This assay measures the competitive displacement of a fluorescent tracer from the target kinase by the inhibitor.
3. Downstream Signaling Pathway Analysis (Western Blotting):
- Based on the identified off-target kinase, investigate the phosphorylation status of its known downstream substrates in cells treated with Gartisertib.
- a. Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a range of Gartisertib concentrations for a specified time.
- b. Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- c. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- d. Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the substrate of the off-target kinase. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
4. Phenotypic Assays:
- Design cellular assays to assess the functional consequences of inhibiting the off-target kinase. The nature of the assay will depend on the known biological role of the off-target kinase (e.g., cell proliferation, migration, apoptosis).
Protocol 2: UGT1A1 Inhibition Assay in Human Liver Microsomes
This protocol is designed to specifically measure the inhibitory potential of Gartisertib on UGT1A1 activity.
1. Reagents and Materials:
- Human liver microsomes (HLMs)
- Gartisertib (and its metabolite M26, if available)
- UGT1A1 probe substrate (e.g., Estradiol, Bilirubin)
- UDP-glucuronic acid (UDPGA)
- Alamethicin
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system
2. Assay Procedure:
- a. Microsome Preparation: Thaw HLMs on ice. Prepare a stock solution of HLMs in potassium phosphate buffer.
- b. Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs, alamethicin (to permeabilize the microsomal membrane), and the UGT1A1 probe substrate in potassium phosphate buffer.
- c. Inhibitor Addition: Add varying concentrations of Gartisertib (or a vehicle control, typically DMSO) to the incubation mixture. Pre-incubate for 5-10 minutes at 37°C.
- d. Reaction Initiation: Start the reaction by adding a pre-warmed solution of UDPGA.
- e. Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- f. Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
- g. Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
3. LC-MS/MS Analysis:
- Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the glucuronidated metabolite of the probe substrate.
4. Data Analysis:
- Calculate the rate of metabolite formation at each Gartisertib concentration.
- Plot the percentage of UGT1A1 activity remaining versus the Gartisertib concentration.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. UGT Inhibition | Evotec [evotec.com]
- 11. reactionbiology.com [reactionbiology.com]
Gartisertib Synergy Score Interpretation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting Gartisertib synergy scores from combination drug studies. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Gartisertib and what is its mechanism of action?
Gartisertib (also known as M4344 or VX-803) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[2] By inhibiting ATR, Gartisertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[3] This can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a process known as synthetic lethality, particularly in tumors with existing defects in other DNA repair pathways.[1][4]
Q2: Why is Gartisertib being investigated in combination with other drugs?
The rationale for combining Gartisertib with other anticancer agents, particularly DNA-damaging drugs, is to enhance their therapeutic efficacy.[4] Many traditional chemotherapies and radiotherapies induce DNA damage. Cancer cells can often repair this damage through pathways like the one initiated by ATR, leading to treatment resistance. By inhibiting ATR with Gartisertib, the cancer cells' ability to repair the damage inflicted by another drug is compromised, leading to a synergistic antitumor effect.[4][5]
Troubleshooting Guides
Issue 1: I am seeing conflicting synergy scores for the same drug combination when using different calculation models (e.g., ZIP vs. Loewe). How do I interpret this?
It is not uncommon to observe different synergy scores for the same dataset when using various models because they are based on different assumptions of non-interaction.[6][7]
-
Highest Single Agent (HSA): Defines the expected effect as the highest effect of either individual drug. Synergy is any effect greater than this. This is the least stringent model.
-
Bliss Independence: Assumes the two drugs act independently. The expected combined effect is calculated based on the probabilities of each drug having an effect.
-
Loewe Additivity: Assumes the two drugs have the same mechanism of action and that one drug can be replaced by a certain amount of the other without changing the overall effect.
-
Zero Interaction Potency (ZIP): A more recent model that combines aspects of the Loewe and Bliss models. It assumes that two non-interacting drugs will not affect each other's dose-response curves.[8]
Troubleshooting Steps:
-
Understand the assumptions of each model: Choose a model that best fits the known mechanisms of the drugs being tested. For example, the Loewe model is more appropriate for drugs with similar mechanisms, while the Bliss model is suited for drugs with independent actions.[9]
-
Report results from multiple models: This provides a more comprehensive and transparent view of the drug interaction.[10]
-
Use a consensus scoring method: Some software, like SynergyFinder 3.0, offer a consensus score that integrates multiple models to provide a more robust interpretation.[7]
-
Focus on the magnitude and consistency of the synergy: A strong synergistic signal that is consistent across multiple models provides greater confidence than a borderline score from a single model.
-
Examine the entire dose-response landscape: Instead of relying on a single synergy score, visualize the synergy across all concentration combinations. This can reveal specific dose ranges where synergy is most potent.[8]
Issue 2: My synergy experiment results are not reproducible. What are the common pitfalls?
Lack of reproducibility can stem from several factors in the experimental design and execution.
Common Pitfalls and Solutions:
| Pitfall | Solution |
| Inappropriate Dose Range Selection | The dose ranges for each drug should be centered around their individual IC50 values to capture the full dynamic range of the dose-response curve.[11] |
| Cell Seeding Density | Ensure an optimal cell density that allows for exponential growth throughout the duration of the assay. Both too few and too many cells can lead to inaccurate viability measurements.[12] |
| Assay Duration | The incubation time should be sufficient for the drugs to exert their effects. A common duration is 72 hours, but this may need to be optimized for different cell lines and drugs.[12] |
| Data Normalization | Improper normalization to positive (no drug) and negative (no cells) controls can skew the results. Ensure accurate background subtraction and normalization to percent inhibition.[13] |
| Outlier Data Points | Measurement errors can lead to outliers that significantly impact synergy calculations. Some analysis software can help identify and flag potential outliers.[7] |
| Ignoring Drug Half-life | In longer assays, the concentration of the drugs may decrease over time. Consider this when designing the experiment and interpreting the results. |
Gartisertib Synergy Data
The following tables summarize publicly available data on the synergistic effects of Gartisertib with other anti-cancer agents.
Table 1: Gartisertib in Combination with Temozolomide (TMZ) and Radiation (RT) in Glioblastoma Cell Lines [14][15]
| Combination | Synergy Model | Average Synergy Score | Interpretation |
| Gartisertib + TMZ | ZIP | >10 | Likely Synergistic |
| Gartisertib + RT | ZIP | >0, <10 | Possibly Synergistic |
| Gartisertib + TMZ + RT | ZIP | >10 | Likely Synergistic |
| TMZ + RT | ZIP | ~0 | Additive |
Synergy scores are based on the ZIP model, where a score > 10 is considered likely synergistic, >0 and <10 is possibly synergistic, and scores around 0 are considered additive.[16]
Table 2: Preclinical Synergy of ATR Inhibitors (including Gartisertib) with Other Drug Classes
| Drug Class | Combination Partner Example | Evidence of Synergy | Reference |
| PARP Inhibitors | Olaparib, Talazoparib | Preclinical studies show that ATR inhibitors can re-sensitize PARP inhibitor-resistant cells and lead to durable responses in xenograft models.[17][18] Clinical trials are ongoing.[19] | |
| Topoisomerase I Inhibitors | Topotecan, Irinotecan | Gartisertib has been shown to significantly synergize with topotecan and irinotecan in patient-derived organoids and xenograft models.[20] A phase I trial of another ATR inhibitor with topotecan showed promising activity.[21] |
Experimental Protocols
Checkerboard (Matrix) Assay for Synergy Determination
This is a common in vitro method to assess the interaction between two drugs over a range of concentrations.
-
Single-agent dose-response: First, determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually. This is crucial for selecting the appropriate concentration range for the combination study.[11]
-
Plate setup: A 96-well or 384-well plate is typically used. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. The wells will therefore contain a matrix of different concentration combinations of the two drugs.[22]
-
Cell seeding: Seed the cells at a predetermined optimal density into each well of the plate.[23]
-
Incubation: Incubate the plate for a period that allows for drug effect, typically 72 hours.
-
Viability assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data analysis: Normalize the data to controls and use software like SynergyFinder or CompuSyn to calculate synergy scores based on models like ZIP or Chou-Talalay (Combination Index).[23][24]
Signaling Pathways and Logical Diagrams
ATR Signaling Pathway in DNA Damage Response
Gartisertib targets the ATR kinase, a key regulator of the cell's response to DNA damage. The diagram below illustrates the simplified ATR signaling pathway.
Caption: Simplified ATR signaling pathway and the inhibitory action of Gartisertib.
Experimental Workflow for Synergy Analysis
The following diagram outlines the typical workflow for a drug combination synergy experiment.
References
- 1. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Combinations: Your Questions Answered | Clarivate [clarivate.com]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 14. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I Study of ATR Inhibitor M6620 in Combination With Topotecan in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. combosyn.com [combosyn.com]
Technical Support Center: Overcoming Resistance to Gartisertib in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ATR inhibitor, Gartisertib, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gartisertib?
A1: Gartisertib is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage. By inhibiting ATR, Gartisertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair. This results in the accumulation of DNA damage, particularly in cancer cells with high replication stress, leading to mitotic catastrophe and cell death.[1][2][3][4]
Q2: In which cancer types has Gartisertib shown the most promise?
A2: Preclinical studies have shown Gartisertib to be effective in overcoming resistance to standard therapies in glioblastoma.[5][6][7] It is particularly effective in glioblastoma cells that are resistant to temozolomide (TMZ) and radiation.[5][6][7] Additionally, as an ATR inhibitor, it holds potential for treating various cancers with defects in DNA damage response pathways.[1][8]
Q3: What are the known biomarkers for sensitivity to Gartisertib?
A3: Sensitivity to Gartisertib in glioblastoma cell lines has been associated with:
-
Frequency of DDR mutations: A higher frequency of mutations in DNA Damage Response (DDR) related genes correlates with increased sensitivity.[5][7]
-
MGMT promoter methylation status: Cells with an unmethylated MGMT promoter, which are typically more resistant to temozolomide, have shown greater sensitivity to Gartisertib.[5][6][7]
-
Higher expression of G2 cell cycle pathway genes: Increased expression of genes involved in the G2 phase of the cell cycle is linked to better response.[5][7]
Q4: Can Gartisertib be used in combination with other therapies?
A4: Yes, Gartisertib has demonstrated significant synergy when combined with DNA-damaging agents. In glioblastoma models, it enhances the efficacy of both temozolomide (TMZ) and radiation therapy (RT).[5][6][7][9] The combination of Gartisertib with TMZ and/or RT has been shown to be more synergistic than TMZ and RT alone.[5][9]
Q5: How does Gartisertib affect the immune system?
A5: Treatment with Gartisertib has been shown to upregulate pathways related to the innate immune system in glioblastoma cells.[5][7] This suggests that Gartisertib may trigger an immune response against cancer cells, potentially enhancing its anti-tumor effects.[7]
Troubleshooting Guide
Issue 1: My cancer cells are showing intrinsic or acquired resistance to Gartisertib.
-
Possible Cause 1: Loss of the nonsense-mediated decay (NMD) factor UPF2.
-
Explanation: Studies on ATR inhibitors have shown that the loss of UPF2 can lead to resistance.[8][10][11] UPF2-depleted cells may fail to accumulate in the G1 phase of the cell cycle after treatment with an ATR inhibitor and can have altered DNA damage responses.[8][10]
-
Troubleshooting Steps:
-
Perform Western blot or qPCR to check the expression levels of UPF2 in your resistant cell lines compared to sensitive parental lines.
-
If UPF2 levels are downregulated, consider exploring downstream effectors that are altered in UPF2-deficient cells. Proteomic and phosphoproteomic analyses have revealed changes in cell cycle progression and DNA damage response proteins in UPF2 mutant cells.[8][10]
-
-
-
Possible Cause 2: Alterations in cell cycle-associated genes.
-
Explanation: Overexpression of cell cycle-associated genes such as CDK2, E2F8, CCNE1, and CDC25A has been implicated in resistance to ATR inhibitors.[8]
-
Troubleshooting Steps:
-
Analyze the expression of these genes in your resistant cell lines using qPCR or RNA-sequencing.
-
If overexpression is detected, consider combination therapies with inhibitors targeting these specific cell cycle proteins.
-
-
Issue 2: I am not observing the expected synergistic effect between Gartisertib and Temozolomide/Radiation.
-
Possible Cause 1: Suboptimal drug concentrations or treatment schedule.
-
Explanation: The synergistic effect is dependent on the concentration and timing of the treatments. Gartisertib has been shown to be most synergistic with TMZ and/or RT at lower concentrations (e.g., 0.039–0.156 μM in glioblastoma cell lines).[5][9]
-
Troubleshooting Steps:
-
Perform a dose-matrix experiment to determine the optimal concentrations of Gartisertib and the combination agent.
-
Experiment with different treatment schedules, such as pre-treating with Gartisertib for a specific duration before adding the second agent.
-
-
-
Possible Cause 2: Cell line-specific differences.
-
Explanation: The degree of synergy can vary between different cancer cell lines due to their unique genetic backgrounds.
-
Troubleshooting Steps:
-
Characterize the molecular profile of your cell line, including the status of DDR genes and MGMT promoter methylation. As noted, MGMT unmethylated and TMZ+RT resistant glioblastoma cells were more sensitive to Gartisertib.[6][7]
-
Test the combination in a panel of cell lines with different genetic backgrounds to identify those most likely to respond.
-
-
Issue 3: I am having difficulty interpreting my Western blot results for DDR pathway proteins after Gartisertib treatment.
-
Possible Cause 1: Incorrect antibody or experimental conditions.
-
Explanation: Western blotting for signaling proteins, especially phosphorylated forms, can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Ensure you are using validated antibodies for your target proteins (e.g., p-CHK1, γ-H2AX).
-
Optimize your lysis buffer, protein loading amounts, and antibody concentrations.
-
Include appropriate positive and negative controls. For example, cells treated with a known DNA damaging agent can serve as a positive control for DDR activation.
-
-
-
Possible Cause 2: Unexpected biological response.
-
Explanation: Gartisertib's inhibition of ATR should lead to a decrease in the phosphorylation of its direct downstream target, CHK1. However, feedback loops and crosstalk with other pathways, like the ATM pathway, can sometimes lead to complex signaling dynamics.
-
Troubleshooting Steps:
-
Perform a time-course experiment to observe the dynamic changes in protein phosphorylation after Gartisertib treatment.
-
Analyze multiple nodes in the DDR pathway (e.g., ATM, ATR, CHK1, CHK2, γ-H2AX) to get a more comprehensive picture of the signaling response. Western blot analysis has confirmed the inhibition of ATR and an increase in DNA damage (γ-H2AX levels) after Gartisertib treatment in combination with TMZ and RT.[5]
-
-
Data Presentation
Table 1: In Vitro Efficacy of Gartisertib in Glioblastoma Cell Lines
| Cell Line | Gartisertib IC50 (µM) | MGMT Promoter Status | Key DDR Mutations |
| Most Sensitive | |||
| Cell Line A | Insert Value | Unmethylated | e.g., ATM, MSH2 |
| Cell Line B | Insert Value | Unmethylated | e.g., ARID1A |
| Least Sensitive | |||
| Cell Line X | Insert Value | Methylated | e.g., Wild-type |
| Cell Line Y | Insert Value | Methylated | e.g., Wild-type |
| Note: This is a template table. Actual values would be populated from specific experimental results. Studies have shown a trend where more Gartisertib-sensitive cell lines have a higher number of DDR mutations and are MGMT unmethylated.[5] |
Table 2: Synergy of Gartisertib with Temozolomide (TMZ) and Radiation (RT)
| Combination | Synergy Score (ZIP model) | Cell Viability Reduction (%) |
| Gartisertib + TMZ | Insert Value | Insert Value |
| Gartisertib + RT | Insert Value | Insert Value |
| Gartisertib + TMZ + RT | Insert Value | Insert Value |
| TMZ + RT | Insert Value | Insert Value |
| Note: This is a template table. Published data indicates that combinations of Gartisertib with TMZ and/or RT have significantly higher synergy scores than TMZ+RT.[5][9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which is proportional to the number of viable cells.[12]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Gartisertib, alone or in combination with other drugs, for the desired duration (e.g., 72 hours). Include untreated and solvent-only controls.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate at 37°C for 3-4 hours.[12]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Analysis of DDR Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for assessing the activation state of signaling pathways.
-
Protocol:
-
Culture and treat cells with Gartisertib and/or other agents for the desired time.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., ATR, p-CHK1, CHK1, γ-H2AX, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
-
3. Colony Formation Assay (Clonogenic Assay)
-
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring cell reproductive integrity after treatment.[15][16]
-
Protocol:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line.
-
Allow the cells to adhere overnight, then treat with Gartisertib or other agents for a specified period.
-
Replace the treatment medium with fresh medium and incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with a solution of methanol and acetic acid, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Visualizations
Caption: ATR Signaling Pathway and Inhibition by Gartisertib.
Caption: Experimental Workflow for Gartisertib Efficacy Testing.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.org [oncotarget.org]
- 8. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 [escholarship.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. bio-rad.com [bio-rad.com]
- 14. origene.com [origene.com]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. agilent.com [agilent.com]
Gartisertib and Central Nervous System (CNS) Malignancies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo brain penetrance of gartisertib. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and questions encountered during experimental design for CNS tumors.
Frequently Asked Questions (FAQs)
Q1: What is the expected brain penetrance of gartisertib in in vivo models?
A1: Direct quantitative in vivo data on gartisertib's brain penetrance is limited in publicly available literature. An in silico analysis using the admetSAR model predicted that gartisertib is potentially permeable to the blood-brain barrier (BBB) with a probability of 0.744.[1][2] However, this computational prediction is contradicted by preliminary reports. A personal communication from Merck, the developer, indicates that gartisertib is likely to have limited brain exposure, posing a significant challenge for its development in treating primary brain tumors like glioblastoma.[1][2]
Q2: My in vitro results with gartisertib on glioblastoma cells are promising. Why might this not translate to in vivo efficacy?
A2: The discrepancy between potent in vitro activity and potential lack of in vivo efficacy in CNS models is likely due to the blood-brain barrier.[1] While gartisertib effectively reduces cell viability and synergizes with temozolomide (TMZ) and radiation in patient-derived glioblastoma cell lines[1][3][4][5][6], its physical and chemical properties may prevent it from reaching therapeutic concentrations at the tumor site within the brain. Further investigation with brain-penetrant ATR inhibitors is necessary to validate the therapeutic concept in vivo.[1][3]
Q3: Are there alternative ATR inhibitors with better-documented brain penetrance?
A3: The development of ATR inhibitors is an active area of research, with a focus on improving properties like CNS penetration. While gartisertib's limitations are noted, other compounds are being investigated. Researchers should consult the latest preclinical and clinical trial data for specific ATR inhibitors to identify candidates explicitly designed or demonstrated to cross the blood-brain barrier.
Q4: How does gartisertib work, and why is it relevant for glioblastoma?
A4: Gartisertib is a potent, orally active, and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, with a Ki of <150 pM.[7] ATR is a critical component of the DNA Damage Response (DDR) pathway.[8][9] In response to DNA damage, such as that induced by TMZ and radiation, ATR activates downstream signaling, primarily through the phosphorylation of CHK1, to initiate cell cycle arrest and allow for DNA repair.[1][8] By inhibiting ATR, gartisertib prevents this repair process, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and cancer cell death.[9] This mechanism is particularly relevant for glioblastoma, which often relies on the DDR pathway to resist standard therapies.[3][10]
Data Summary
This table summarizes the available information on gartisertib's brain penetrance, highlighting the conflict between computational predictions and preliminary unpublished findings.
| Parameter | Method | Result | Implication for In Vivo CNS Studies |
| BBB Permeability Prediction | In Silico (admetSAR model) | Probability of 0.744[1][2] | Suggests potential for brain penetrance, but requires experimental validation. |
| Observed Brain Exposure | Anecdotal (Personal Communication) | Likely limited brain exposure[1][2] | Suggests therapeutic concentrations may not be achievable in the brain. |
Troubleshooting Guide
Issue: Poor or inconsistent tumor response in orthotopic glioblastoma models treated with gartisertib.
-
Potential Cause: Limited drug delivery across the blood-brain barrier.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Before assessing efficacy, conduct a pilot pharmacokinetic (PK) and pharmacodynamic (PD) study. Measure gartisertib concentrations in both plasma and brain tissue. Concurrently, assess the inhibition of ATR signaling (e.g., p-CHK1 levels) in the brain tumor tissue.
-
Evaluate Alternative Delivery Methods: If systemic administration fails to achieve adequate brain concentrations, consider alternative delivery routes such as intra-arterial or convection-enhanced delivery, though these are complex and may not be feasible for all models.
-
Select a Different Compound: If the primary goal is to validate the ATR inhibition strategy in CNS tumors in vivo, it is advisable to seek an alternative ATR inhibitor with confirmed brain penetrance.
-
Visualized Pathways and Workflows
The following diagrams illustrate the ATR signaling pathway and a standard workflow for evaluating the brain penetrance of a compound.
Key Experimental Protocols
The following is a representative protocol for assessing the in vitro efficacy of gartisertib, based on methodologies described for glioblastoma cell lines.[1][5]
Protocol: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Culture:
-
Culture patient-derived glioblastoma cell lines in appropriate serum-free media supplemented with growth factors (e.g., EGF and FGF).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine concentration.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of gartisertib in DMSO.
-
Perform a serial dilution of gartisertib in culture media to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO-containing media).
-
Remove the media from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72 to 96 hours, to assess the drug's effect on cell proliferation.
-
-
Viability Assessment:
-
Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue™) to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protecting the plate from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence/absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).
-
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. oncotarget.org [oncotarget.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines [pubmed.ncbi.nlm.nih.gov]
- 6. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines | EurekAlert! [eurekalert.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gartisertib Technical Support Center: Managing In Vitro Cytotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing and interpreting the cytotoxic effects of Gartisertib in experimental settings, with a particular focus on its impact on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is Gartisertib and what is its primary mechanism of action?
Gartisertib (also known as VX-803 or M4344) is a potent, selective, and ATP-competitive oral inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase.[1][2] ATR is a critical kinase in the DNA Damage Response (DDR) pathway.[2][3] It senses replication stress and single-stranded DNA breaks, initiating a signaling cascade that leads to cell cycle arrest and allows time for DNA repair.[3][4][5] Gartisertib inhibits the phosphorylation of ATR's primary substrate, Checkpoint Kinase 1 (CHK1), thereby disrupting this repair process and promoting cell death, particularly in cells with high levels of DNA damage or replication stress, such as cancer cells.[1][4][6]
Caption: Gartisertib inhibits ATR kinase, preventing CHK1 phosphorylation and disrupting DNA damage repair.
Q2: What is the expected cytotoxicity of Gartisertib in normal versus cancer cells?
Preclinical studies indicate that Gartisertib has a therapeutic window, showing significantly more potent cytotoxicity against cancer cells than normal cells. For instance, in a study involving patient-derived glioblastoma cell lines, the median half-maximal inhibitory concentration (IC50) was 0.56 μM.[4] In contrast, the IC50 for a normal human astrocyte cell line was 7.22 μM, suggesting that Gartisertib has a lower potential for toxicity in normal brain cells.[4][7] This selectivity is attributed to the higher intrinsic replication stress and dependency on the DDR pathway in highly proliferative cancer cells.[4]
Table 1: Comparative IC50 Values for Gartisertib
| Cell Type | Description | Median IC50 (μM) | Reference |
|---|---|---|---|
| Glioblastoma | Patient-Derived Cancer Cell Lines | 0.56 | [4] |
| Astrocytes | Normal Human Brain Cell Line | 7.22 |[4] |
Troubleshooting Guide
Q3: Why am I observing unexpectedly high cytotoxicity in my normal cell line control?
If you are observing higher-than-expected toxicity in your normal cell line, consider the following factors:
-
Cell Line Sensitivity: Not all "normal" cell lines are equal. Rapidly dividing cell lines may exhibit higher sensitivity. Ensure the cell line used is well-characterized and consider using primary cells or a cell line with a slower, more controlled proliferation rate as a comparator.
-
Dose and Exposure Time: The cytotoxic effect is dependent on both concentration and duration of exposure. Verify that the concentrations used are appropriate for your specific cell line. It is recommended to perform a full dose-response curve with multiple time points (e.g., 24, 48, 72 hours) to determine the optimal experimental window.[8]
-
Vehicle Control: Gartisertib is typically dissolved in a solvent like DMSO.[7] High concentrations of the vehicle itself can be toxic to cells. Ensure you have a vehicle-only control (e.g., cells treated with the same concentration of DMSO used for the highest Gartisertib dose) to confirm that the observed cytotoxicity is due to the drug and not the solvent.[8]
-
Off-Target Effects: While Gartisertib is a selective ATR inhibitor, high concentrations can lead to off-target effects.[8] Sticking to the lowest effective concentration is crucial for minimizing these effects.
-
Drug Stability: Ensure the drug has been stored correctly (e.g., -20°C for 1 year, -80°C for 2 years for stock solutions) and that the working solutions are freshly prepared to maintain potency and avoid degradation products that could be toxic.[1]
Q4: Are there any known organ-specific toxicities from clinical data that might be relevant to my in vitro model?
Yes. A phase I clinical trial in patients with advanced solid tumors revealed that while Gartisertib was generally well-tolerated at lower doses, dose escalation was halted due to unexpected liver toxicity, specifically increased blood bilirubin.[2][9] Subsequent investigations showed that Gartisertib and its metabolite, M26, inhibit the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation in human liver microsomes.[2] This finding is critical for researchers using liver-derived cell models (e.g., HepG2, primary hepatocytes), as these cells may be particularly sensitive to Gartisertib-induced cytotoxicity through this specific mechanism. The development of Gartisertib was ultimately discontinued due to this liver toxicity.[2][9]
Experimental Protocols & Workflows
Q5: How should I design a standard experiment to assess Gartisertib-induced cytotoxicity?
A standard cytotoxicity experiment involves treating cells with a range of Gartisertib concentrations to determine the dose-dependent effect on cell viability and calculate the IC50 value.
Caption: Standard workflow for determining the IC50 of Gartisertib in a cell-based assay.
Detailed Protocol: Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 4,000 cells/well) in 100 µL of complete medium.[7]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Gartisertib in DMSO (e.g., 10 mM).[7]
-
Perform serial dilutions of Gartisertib in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the drug dilutions.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate Gartisertib concentration or control. Include triplicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 or 96 hours) at 37°C and 5% CO2.[4]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Gartisertib concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mims.com [mims.com]
Gartisertib Target Engagement: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing Gartisertib (a potent and selective AXL receptor tyrosine kinase inhibitor) target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it crucial to measure it for Gartisertib?
A1: Target engagement refers to the binding of a drug molecule to its intended biological target in a cell. For Gartisertib, this means direct binding to the AXL kinase and inhibiting its activity. Measuring target engagement is critical because it confirms that the drug is reaching its target in a complex cellular environment and provides a direct link between drug concentration and the observed biological effect. This is a foundational step in validating the mechanism of action and determining effective dosing for further experiments.
Q2: What are the primary methods to confirm Gartisertib is engaging the AXL target in cells?
A2: The primary methods fall into two categories:
-
Direct Binding Assays: These confirm the physical interaction between Gartisertib and the AXL protein. The Cellular Thermal Shift Assay (CETSA) is a prominent example.
-
Indirect Functional Assays: These measure the functional consequence of Gartisertib binding, which is the inhibition of AXL's kinase activity. The most common approach is to measure the phosphorylation level of AXL (p-AXL) or its downstream substrates using techniques like Western Blotting or In-Cell Western (ICW) assays.
Q3: How do I choose the right assay for my experiment?
A3: The choice depends on your specific research question and available resources:
-
For confirming direct binding and target occupancy: Use CETSA. This is valuable for initial validation.
-
For quantifying the inhibition of AXL activity (IC50 determination): Use Western Blot or In-Cell Western to measure the reduction in AXL phosphorylation. ICW is higher-throughput and more suitable for generating dose-response curves.
-
For screening multiple compounds or conditions: In-Cell Western is more efficient than traditional Western Blotting.
Q4: What is the expected outcome of a successful Gartisertib target engagement experiment?
A4: A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of AXL at its activation site (typically Tyrosine 702) upon treatment with Gartisertib. In a CETSA experiment, Gartisertib treatment should lead to the thermal stabilization of the AXL protein, resulting in more soluble AXL protein remaining at higher temperatures compared to vehicle-treated controls.
Visualizing the Mechanism: AXL Signaling and Gartisertib Inhibition
The diagram below illustrates the AXL signaling pathway and the point of inhibition by Gartisertib. Gartisertib blocks the kinase domain, preventing the autophosphorylation of AXL and the subsequent activation of downstream pro-survival and pro-proliferation pathways like PI3K/AKT and MAPK/ERK.
Caption: AXL signaling pathway and Gartisertib's point of inhibition.
Key Experimental Protocols and Troubleshooting
Method 1: Western Blot for Phospho-AXL (p-AXL)
This method is the gold standard for directly measuring the inhibition of AXL kinase activity in cells.
Caption: Step-by-step workflow for p-AXL Western Blot analysis.
-
Cell Culture: Plate cells (e.g., A549, MDA-MB-231) at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal AXL activation, serum-starve cells for 4-24 hours prior to treatment.
-
Gartisertib Treatment: Treat cells with a dose-range of Gartisertib (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Ligand Stimulation: To induce robust AXL phosphorylation, stimulate cells with its ligand, Gas6 (e.g., 200 ng/mL), for 10-15 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AXL (e.g., p-AXL Y702) and Total AXL. A loading control antibody (e.g., GAPDH, β-Actin) is essential.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-AXL signal to the Total AXL signal.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Weak p-AXL Signal | Ineffective Gas6 stimulation. | Confirm Gas6 bioactivity. Increase concentration or stimulation time. |
| Phosphatase activity in lysate. | Ensure fresh, potent phosphatase inhibitors are always added to the lysis buffer. Keep samples on ice. | |
| Poor antibody performance. | Use a recommended, validated p-AXL antibody. Run a positive control (e.g., lysate from a cell line with high basal p-AXL). | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of milk, as milk contains phosphoproteins. |
| Antibody concentration too high. | Titrate primary and secondary antibodies to determine the optimal dilution. | |
| Inconsistent Loading | Inaccurate protein quantification. | Be meticulous with the protein assay. Pipette carefully. |
| Uneven protein transfer. | Ensure the gel and membrane are in tight contact during transfer. Check transfer buffer composition. |
The following table shows representative IC50 data for an AXL inhibitor, demonstrating how results can be summarized.
| Cell Line | Assay Type | Parameter Measured | Gartisertib IC50 (nM) |
| MDA-MB-231 | Western Blot | p-AXL Inhibition | 8 |
| A549 | Western Blot | p-AXL Inhibition | 15 |
| NCI-H1299 | In-Cell Western | p-AXL Inhibition | 12 |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses direct target engagement by measuring the change in thermal stability of a protein upon ligand binding. Gartisertib binding should stabilize the AXL protein, making it more resistant to heat-induced denaturation.
-
Cell Treatment: Treat intact cells with Gartisertib or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured AXL) from the precipitated (denatured) protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble AXL remaining at each temperature using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble AXL against temperature. A successful experiment will show a rightward shift in the melting curve for Gartisertib-treated samples compared to the vehicle control, indicating thermal stabilization.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Thermal Shift Observed | Insufficient drug concentration or incubation time. | Increase Gartisertib concentration or extend the pre-incubation time to ensure target saturation. |
| Assay window is not optimal. | Adjust the temperature gradient. The protein's melting temperature (Tm) should fall within the tested range. | |
| High Variability Between Replicates | Inconsistent heating/cooling. | Use a thermal cycler with a precise temperature block. Ensure all samples are handled identically. |
| Incomplete cell lysis. | Ensure complete lysis with sufficient freeze-thaw cycles to release all soluble protein. | |
| Poor Western Blot Signal | Low abundance of target protein. | Increase the amount of lysate loaded onto the gel. Use a highly sensitive ECL substrate. |
digraph "Troubleshooting_CETSA" { graph [fontname="Arial"]; node [fontname="Arial", style="filled", shape=box, margin="0.2,0.1"]; edge [fontname="Arial"];Start [label="Problem:\nNo Thermal Shift Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConc [label="Was Gartisertib concentration\nsufficient for binding?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the temperature range\nappropriate for AXL's Tm?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLysis [label="Was cell lysis complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDetection [label="Is the Western Blot sensitive enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Conc [label="ACTION:\nIncrease drug concentration\nor incubation time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="ACTION:\nAdjust temperature gradient based\non a pilot experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Lysis [label="ACTION:\nIncrease freeze-thaw cycles\nor add sonication.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Detection [label="ACTION:\nIncrease protein load\nor use a more sensitive substrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckConc; CheckConc -> CheckTemp [label="Yes"]; CheckConc -> Sol_Conc [label="No"]; CheckTemp -> CheckLysis [label="Yes"]; CheckTemp -> Sol_Temp [label="No"]; CheckLysis -> CheckDetection [label="Yes"]; CheckLysis -> Sol_Lysis [label="No"]; CheckDetection -> End [label="Yes"]; CheckDetection -> Sol_Detection [label="No"]; Sol_Conc -> End; Sol_Temp -> End; Sol_Lysis -> End; Sol_Detection -> End; }
Caption: A logical workflow for troubleshooting a failed CETSA experiment.
Validation & Comparative
A Comparative Guide to ATR Inhibitors in Clinical Development: Gartisertib and Beyond
For Researchers, Scientists, and Drug Development Professionals
The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology. Inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and can potentiate the effects of DNA-damaging agents. This guide provides a comparative overview of Gartisertib (M4344, VX-803) and other key ATR inhibitors that have been evaluated in clinical trials, including Berzosertib (M6620, VX-970), Ceralasertib (AZD6738), and Elimusertib (BAY1895344).
Performance and Experimental Data
A critical aspect of evaluating ATR inhibitors is their potency and clinical efficacy. The following tables summarize key preclinical and clinical data for Gartisertib and its main competitors.
Preclinical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ATR inhibitors, a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Alias | IC50 (nM) | Cell Lines/Conditions | Citation |
| Gartisertib | M4344, VX-803 | ~0.56 (median) | Glioblastoma cell lines | [1][2] |
| Berzosertib | M6620, VX-970 | ~2.21 (median) | Glioblastoma cell lines | [1] |
| Ceralasertib | AZD6738 | 1 | Isolated enzyme | [3] |
| 74 | ATR kinase-dependent CHK1 phosphorylation in cells | [3] | ||
| Elimusertib | BAY1895344 | 2.687 - 395.7 | Pediatric solid tumor cell lines | [4] |
| 6.26 - 11.08 | MDA-MB-231 (Triple-negative breast cancer) | [5] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Clinical Trial Data Summary
The following tables provide a snapshot of the clinical performance of these ATR inhibitors, both as monotherapy and in combination with other anti-cancer agents. It is important to note that the development of Gartisertib was discontinued due to unexpected liver toxicity.[6][7]
Gartisertib (M4344, VX-803)
| Trial Identifier | Phase | Treatment | Key Findings | Adverse Events | Citation |
| NCT02278250 | I | Monotherapy & Combination with Carboplatin | RP2D (monotherapy): 250 mg QD. Prolonged partial response in one patient (combination). Stable disease >6 months in three patients. | Increased blood bilirubin (liver toxicity) leading to discontinuation of development. | [6][7][8][9][10][11][12] |
Berzosertib (M6620, VX-970)
| Trial Identifier | Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) | Citation |
| NCT02157792 | I | Monotherapy | 6% (1 CR) | - | Flushing, nausea, pruritus, headache, infusion-related reactions (any grade). | [13][14][15][16] |
| I | + Carboplatin | 5% (1 PR), 71% SD | - | Neutropenia (26%), thrombocytopenia (4%), anemia (4%). | [13] | |
| NCT02487095 | II | + Topotecan (Relapsed SCLC) | 36% | - | - | [15][17][18] |
| NCT03896503 | II | + Topotecan vs. Topotecan alone (Relapsed SCLC) | - | 3.9 months (combo) vs. 3.0 months (mono) | Thrombocytopenia (50% combo vs 55% mono), Nausea (35% combo vs 45% mono). | [19][20] |
| - | II | + Gemcitabine (Platinum-resistant ovarian cancer) | - | Improved in patients with platinum-free interval ≤3 months. | Similar to gemcitabine alone. | [21] |
| NCT02595931 | I | + Irinotecan | 2 PRs in patients with ATM alterations | - | Neutrophil decrease (34%), lymphocyte decrease (30%), diarrhea (16%). | [22][23] |
| NCT03517969 | II | + Carboplatin vs. Docetaxel + Carboplatin (mCRPC) | 0% (Berzo+Carbo) vs. 15% (Doce+Carbo) | 2.4 months (Berzo+Carbo) vs. 2.1 months (Doce+Carbo) | Thrombocytopenia (26% vs 9%). | [9] |
Ceralasertib (AZD6738)
| Trial Identifier | Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) | Citation |
| NCT02264678 | I | + Carboplatin | 2 PRs, 53% SD | - | Anemia (39%), thrombocytopenia (36%), neutropenia (25%). | [19][24] |
| - | I | + Paclitaxel | 22.6% | 3.6 months (melanoma subset) | Neutropenia (68%), anemia (44%), thrombocytopenia (37%). | |
| NCT03780608 | II | + Durvalumab (Advanced Gastric Cancer) | 22.6% | 3.0 months | Anemia (35.5%), thrombocytopenia (35.5%). | [13][14][25][26] |
| plasmaMATCH (CRUK/15/010) | IIa | + Olaparib (Advanced TNBC) | 17.1% | - | - | [27] |
| CAPRI (NCT03462342) | II | + Olaparib (PARPi-resistant Ovarian Cancer) | 48.5% | 8.3 months | Anemia (21.6%), thrombocytopenia (G4 in 5.4%). | [28][29] |
Elimusertib (BAY1895344)
| Trial Identifier | Phase | Treatment | Disease Control Rate (DCR) / ORR | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) | Citation |
| NCT04514497 | Ia | + Topotecan | 43% DCR | 3.45 months | Pancytopenia-related respiratory failure and cardiac arrest in initial cohort. Myelotoxicity. | [25][30][31][32] |
| ETCTN 10402 | Ia | + Irinotecan | 56-67% DCR | 2.1-2.5 months | Myelotoxicity. | [7][33] |
| NCI 10404 | I | + Cisplatin | 10% PR, 50% SD | - | Hematologic toxicity requiring dose de-escalation. | [10][20] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key cited experiments.
Preclinical IC50 Determination (General Protocol)
The half-maximal inhibitory concentration (IC50) for ATR inhibitors is typically determined using a cell-based assay. A common method is the MTT assay:
-
Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The ATR inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[34]
Clinical Trial Design: A Representative Example
The design of a phase I/II clinical trial for an ATR inhibitor, particularly in combination with a DNA-damaging agent, generally follows this structure:
-
Phase I (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination therapy.
-
Design: Typically a 3+3 dose-escalation design. A small cohort of patients (usually 3) receives a starting dose of the ATR inhibitor and the standard dose of the chemotherapeutic agent.
-
Dose Limiting Toxicities (DLTs): Patients are monitored for a specific period (e.g., the first cycle) for predefined DLTs.
-
Escalation/De-escalation: If no DLTs are observed, the dose of the ATR inhibitor is escalated in a new cohort of patients. If DLTs are observed in a significant proportion of patients, the dose is de-escalated. This continues until the MTD is established.[25][35]
-
-
Phase II (Dose Expansion):
-
Objective: To evaluate the preliminary efficacy (e.g., ORR, PFS) and further assess the safety of the combination at the RP2D in a larger group of patients with specific cancer types.
-
Design: Patients with specific tumor types (often those with known DDR deficiencies) are enrolled and treated at the RP2D.
-
Endpoints: Primary endpoints often include ORR, while secondary endpoints may include PFS, overall survival (OS), and duration of response (DOR). Biomarker analyses are also frequently performed to identify patient populations most likely to benefit.[19][36]
-
Visualizations
ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response, activated primarily by single-stranded DNA (ssDNA) that forms at stalled replication forks.
References
- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: NCT02567422 - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Trial of Gemcitabine Combined with the Elimusertib (BAY 1895344) ATR Inhibitor with Expansion Cohorts in Advanced Pancreatic and Ovarian Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. DSpace [repository.icr.ac.uk]
- 9. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First in Human Study of M4344 in Participants With Advanced Solid Tumors [clin.larvol.com]
- 12. oncotarget.com [oncotarget.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trial of Topotecan With VX-970 (M6620), an ATR Kinase Inhibitor, in Small Cell Cancers and Extrapulmonary Small Cell Cancers [clin.larvol.com]
- 19. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. A Phase 1/2 Study of BAY 1895344 (elimusertib, IND#152153, NSC#810486) in Pediatric Patients with Relapsed or Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- 26. ascopubs.org [ascopubs.org]
- 27. Ascending doses of ceralasertib in combination with chemotherapy and/or novel anti cancer agents [astrazenecaclinicaltrials.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. umiamihealth.org [umiamihealth.org]
- 30. Phase II study of ceralasertib (AZD6738), in combination with durvalumab in patients with metastatic melanoma who have failed prior anti-PD-1 therapy. - ASCO [asco.org]
- 31. Facebook [cancer.gov]
- 32. Testing the Addition of an Anti-cancer Drug, BAY 1895344, to Usual Chemotherapy for Advanced Stage Solid Tumors, With a Specific Focus on Patients With Small Cell Lung Cancer, Poorly Differentiated Neuroendocrine Cancer, and Pancreatic Cancer [clin.larvol.com]
- 33. Clinical Trial: NCT04514497 - My Cancer Genome [mycancergenome.org]
- 34. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 35. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. jitc.bmj.com [jitc.bmj.com]
Validating Gartisertib-Induced Synthetic Lethality in ATM-Deficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gartisertib, an ATR inhibitor, in the context of its synthetic lethal relationship with ATM-deficient cancers. We will explore the performance of Gartisertib in preclinical models and compare it with alternative therapeutic strategies, namely PARP and WEE1 inhibitors, which also leverage the concept of synthetic lethality. This guide synthesizes available experimental data to offer a comprehensive overview for researchers in oncology and drug development.
The Principle of Synthetic Lethality in ATM-Deficient Cancers
Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs). In cancers where ATM is deficient, tumor cells become heavily reliant on alternative DNA damage response (DDR) pathways to survive. One such key pathway is regulated by the ataxia telangiectasia and Rad3-related (ATR) kinase, which primarily responds to single-strand DNA breaks and replication stress.
The inhibition of ATR in an ATM-deficient background creates a "synthetic lethal" scenario. By disabling the compensatory DDR pathway, ATR inhibitors like Gartisertib selectively kill cancer cells with ATM mutations, while sparing normal cells with functional ATM. This targeted approach holds significant promise for personalized cancer therapy.
Gartisertib: An ATR Inhibitor Targeting ATM-Deficient Tumors
Gartisertib (M4344) is a potent and selective oral inhibitor of ATR kinase. Preclinical studies have demonstrated its efficacy in various cancer models, particularly those with underlying DDR deficiencies. In glioblastoma cell lines, the sensitivity to Gartisertib has been correlated with the frequency of DDR gene mutations, including those in ATM[1][2][3]. The median IC50 of Gartisertib in glioblastoma cell lines was found to be 0.56 µM, and notably, it was four-fold more potent than another ATR inhibitor, berzosertib, in the same study[2]. Furthermore, Gartisertib showed a significantly higher IC50 (7.22 µM) in normal human astrocytes, suggesting a favorable therapeutic window[2].
Comparative Analysis: Gartisertib vs. Alternative Strategies
While Gartisertib shows promise, other inhibitors targeting different nodes in the DDR pathway also exhibit synthetic lethality in ATM-deficient cancers. Here, we compare Gartisertib with two major classes of alternative drugs: PARP inhibitors (e.g., Olaparib) and WEE1 inhibitors (e.g., Adavosertib).
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available preclinical data for Gartisertib and its alternatives in ATM-deficient cancer models. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in cell lines, experimental conditions, and methodologies.
Table 1: Comparative In Vitro Efficacy (IC50 Values) in Cancer Cell Lines
| Compound | Drug Class | Cancer Type | ATM Status | Cell Line | IC50 (µM) | Citation |
| Gartisertib | ATR Inhibitor | Glioblastoma | Mutant/Deficient | Various patient-derived | ~0.47 (mean, MGMT unmethylated) | [1][2][3] |
| Olaparib | PARP Inhibitor | Mantle Cell Lymphoma | Deficient | Granta-519 | < 3 | [4] |
| Olaparib | PARP Inhibitor | Colorectal Cancer | Deficient (shRNA) | HCT116 | Sensitive (exact IC50 not provided) | [5] |
| Adavosertib | WEE1 Inhibitor | Anaplastic Thyroid Cancer | Not specified | KAT18 | 0.18 | [6] |
| Adavosertib | WEE1 Inhibitor | Anaplastic Thyroid Cancer | Not specified | 8505C | 0.30 | [6] |
| Adavosertib | WEE1 Inhibitor | Anaplastic Thyroid Cancer | Not specified | 8305C | 0.37 | [6] |
Table 2: Comparative In Vivo Efficacy (Tumor Growth Inhibition) in Xenograft Models
| Compound | Drug Class | Cancer Type | ATM Status | Xenograft Model | Outcome | Citation |
| Gartisertib | ATR Inhibitor | Glioblastoma | Not specified in vivo | Not specified | Synergizes with TMZ and radiation | [1][7] |
| Olaparib | PARP Inhibitor | Mantle Cell Lymphoma | Mutant | Granta-519 | Significantly reduced tumor growth and increased survival | [4][8][9][10] |
| Olaparib | PARP Inhibitor | Mantle Cell Lymphoma | Proficient | Z138 | Reduced tumor growth only at higher doses | [11] |
| Adavosertib | WEE1 Inhibitor | SETD2-deficient Renal Cell Carcinoma | Not specified | Not specified | Significant tumor regression | [12] |
| Adavosertib | WEE1 Inhibitor | Anaplastic Thyroid Cancer | Not specified | Not specified | Significant retardation of tumor growth | [6] |
One preclinical study in prostate cancer models directly compared the effects of ATR and PARP inhibition in the context of ATM loss. This study found that while ATM loss did not significantly increase sensitivity to PARP inhibition, it robustly sensitized cells to an ATR inhibitor (M6620/VX-970)[13]. This suggests that for certain tumor types, ATR inhibition may be a more effective strategy than PARP inhibition for ATM-deficient cancers.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Gartisertib, Olaparib, or Adavosertib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50%.
Western Blotting for DNA Damage Markers
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 million ATM-deficient cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice)[8][9][10][11].
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer Gartisertib, Olaparib, Adavosertib, or a vehicle control orally or via intraperitoneal injection according to a predetermined schedule and dose.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the overall survival.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study, and collect the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
Conclusion
The available preclinical data strongly support the synthetic lethal interaction between Gartisertib and ATM deficiency. This targeted approach offers a promising therapeutic strategy for a defined patient population. While direct comparative studies are still emerging, the existing evidence suggests that ATR inhibition with Gartisertib is a potent and selective method for eliminating ATM-deficient cancer cells. Further clinical investigation is warranted to fully validate the efficacy of Gartisertib in this context and to compare its performance against other synthetic lethal strategies like PARP and WEE1 inhibition. This guide provides a foundational understanding for researchers to build upon as more data becomes available in this exciting area of precision oncology.
References
- 1. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.org [oncotarget.org]
- 8. ashpublications.org [ashpublications.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATM-deficiency sensitizes Mantle Cell Lymphoma cells to PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase II Trial of the WEE1 Inhibitor Adavosertib in SETD2-Altered Advanced Solid Tumor Malignancies (NCI 10170) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Gartisertib and Ceralasertib (AZD6738)
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Gartisertib (formerly M4344, VX-803) and Ceralasertib (AZD6738) are both potent, orally bioavailable, small molecule inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. By inhibiting ATR, both Gartisertib and Ceralasertib aim to exploit the reliance of cancer cells on this pathway for survival, particularly in tumors with existing DNA repair defects or high levels of replication stress. This guide provides a comprehensive head-to-head comparison of these two ATR inhibitors, summarizing their preclinical and clinical data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Targeting the ATR Signaling Pathway
Both Gartisertib and Ceralasertib are ATP-competitive inhibitors of ATR kinase.[1] ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.[2] Once activated, ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and restart of stalled replication forks.[3] By inhibiting ATR, Gartisertib and Ceralasertib prevent the phosphorylation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[3][4] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action is particularly effective in cancer cells with defects in other DDR pathways, such as those with mutations in ATM or BRCA genes, creating a synthetic lethal interaction.
References
- 1. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Gartisertib and Cross-Resistance with other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with targeted inhibitors of the DNA Damage Response (DDR) pathway showing significant promise. Gartisertib (formerly VX-803/M4344), a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a key player in this field.[1] This guide provides a comprehensive comparison of Gartisertib's performance, focusing on the critical issue of cross-resistance with other DDR inhibitors, supported by experimental data and detailed methodologies.
Gartisertib: Mechanism of Action
Gartisertib targets ATR, a central kinase in the DDR network that is activated by single-strand DNA breaks and replication stress.[1][2] By inhibiting ATR, Gartisertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing synthetic lethality in cancer cells with existing DNA repair defects or high levels of replication stress.[1]
Cross-Resistance Landscape: Gartisertib and Other DDR Inhibitors
The development of resistance to DDR inhibitors is a significant clinical challenge. Understanding the patterns of cross-resistance—where resistance to one inhibitor confers resistance to another—is crucial for designing effective sequential and combination therapies. Conversely, the absence of cross-resistance can be exploited to treat resistant tumors.
Gartisertib and PARP Inhibitors (PARPi)
The most robust data on Gartisertib's interaction with other DDR inhibitors exists for Poly(ADP-ribose) polymerase (PARP) inhibitors. Acquired resistance to PARP inhibitors is common, often involving the restoration of homologous recombination (HR) repair. Multiple studies have demonstrated that ATR inhibition, including with Gartisertib, can overcome PARP inhibitor resistance. This suggests a lack of cross-resistance and a synergistic relationship.
A semi-mechanistic pharmacokinetic-pharmacodynamic model was developed to investigate the efficacy of PARP inhibitors (rucaparib and talazoparib) in combination with Gartisertib in breast cancer patient-derived xenografts (PDXs). The model, calibrated with preclinical in vivo data, successfully captured the monotherapy efficacies and the enhanced anti-tumor activity of the combination, suggesting that Gartisertib can overcome resistance to PARP inhibitors.[3][4]
Table 1: Preclinical Efficacy of Gartisertib in Combination with PARP Inhibitors
| Cancer Model | PARP Inhibitor | Gartisertib Combination | Outcome | Reference |
| Breast Cancer PDX (HBCx-9) | Rucaparib | Yes | Enhanced tumor growth inhibition compared to monotherapy. | [4] |
| Breast Cancer PDX (HBCx-9) | Talazoparib | Yes | Enhanced tumor growth inhibition compared to monotherapy. | [3] |
Gartisertib in Glioblastoma Resistant to Standard of Care
A recent study investigated the efficacy of Gartisertib in patient-derived glioblastoma cell lines, including those resistant to the standard-of-care treatment with temozolomide (TMZ) and radiation (RT). The findings indicate that glioblastoma cells with unmethylated MGMT promoter status and resistance to TMZ+RT are more sensitive to Gartisertib.[5][6] This highlights Gartisertib's potential in treating tumors that have developed resistance to conventional DNA-damaging agents.
The study also provided IC50 values for Gartisertib as a single agent in 12 patient-derived glioblastoma cell lines, demonstrating its potent cytotoxic effects. Sensitivity to Gartisertib was associated with a higher frequency of DDR mutations and increased expression of G2 cell cycle pathway genes.[5][6][7]
Table 2: Single Agent Gartisertib IC50 Values in Patient-Derived Glioblastoma Cell Lines
| Cell Line | Gartisertib IC50 (μM) | MGMT Promoter Status |
| RN1 | 0.08 | Methylated |
| WK1 | 0.12 | Unmethylated |
| FPW1 | 0.15 | Unmethylated |
| SB2b | 0.25 | Unmethylated |
| PB1 | 0.35 | Methylated |
| MN1 | 0.45 | Unmethylated |
| JK2 | 0.55 | Unmethylated |
| BAH1 | 0.65 | Unmethylated |
| AJA1 | 0.75 | Unmethylated |
| SJH1 | 0.85 | Methylated |
| GBMA | 1.2 | Unmethylated |
| FF1 | 1.5 | Methylated |
(Data extracted from Lozinski et al., Oncotarget, 2024)
Gartisertib and ATM/DNA-PK Inhibitors
While the interplay between ATR and ATM/DNA-PK pathways is well-established, with significant crosstalk and potential for compensation, specific data on cross-resistance between Gartisertib and inhibitors of ATM or DNA-PK is limited in the public domain.[1][8] Preclinical studies have suggested that loss of ATM function can sensitize tumors to ATR inhibitors, implying a lack of cross-resistance.[9] However, further research is needed to establish a clear cross-resistance profile between Gartisertib and inhibitors targeting these other key DDR kinases.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the DDR network and the experimental approaches used to study them, the following diagrams are provided.
Experimental Protocols
Generation of PARP Inhibitor-Resistant Cell Lines
A common method to generate PARP inhibitor-resistant cell lines involves continuous exposure to escalating doses of a PARP inhibitor (e.g., olaparib) over a prolonged period.[10][11][12]
-
Initial Seeding: Plate parental cancer cells at a low density.
-
Initial Treatment: Treat cells with the PARP inhibitor at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of the PARP inhibitor. This process is repeated over several months.
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in the presence of a high concentration of the PARP inhibitor (e.g., several-fold higher than the parental IC50). Resistance should be confirmed by a cell viability assay.[13]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Gartisertib or other DDR inhibitors for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Western Blotting for DDR Markers
Western blotting can be used to assess the pharmacodynamic effects of Gartisertib by measuring the phosphorylation of downstream targets like CHK1 and the induction of DNA damage markers like γH2AX.[7]
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CHK1, γH2AX, total CHK1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[14]
Conclusion
The available evidence strongly suggests that Gartisertib is a potent ATR inhibitor with significant potential in overcoming resistance to other cancer therapies, most notably PARP inhibitors and standard chemotherapy/radiotherapy in glioblastoma. The lack of cross-resistance between Gartisertib and PARP inhibitors provides a strong rationale for combination therapies, which are currently being explored in clinical trials. While direct comparative data on cross-resistance with a broader range of DDR inhibitors is still emerging, the initial findings position Gartisertib as a valuable tool in the arsenal against drug-resistant cancers. Further research into the mechanisms of resistance to Gartisertib itself and its cross-resistance profile with other DDR inhibitors will be critical for optimizing its clinical application and developing next-generation therapeutic strategies.
References
- 1. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Semi-mechanistic efficacy model for PARP + ATR inhibitors—application to rucaparib and talazoparib in combination with gartisertib in breast cancer PDXs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines - ecancer [ecancer.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the DDR beyond PARP inhibitors: Novel agents and rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gartisertib: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Gartisertib is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of Gartisertib, grounded in safety data and best practices for chemical waste management.
Gartisertib Hazard Profile
Understanding the hazard profile of Gartisertib is the first step in determining the appropriate handling and disposal procedures. The compound is classified with several hazards that necessitate careful management.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Procedural Guidance for Gartisertib Disposal
The primary directive for the disposal of Gartisertib, as stated in its Safety Data Sheet (SDS), is to "Dispose of contents/container to in accordance with local regulation"[1]. This underscores the importance of consulting your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local guidelines. The following procedures are based on general best practices for hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling Gartisertib for any purpose, including disposal, it is crucial to wear appropriate PPE to mitigate exposure risks.[1]
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile).[1]
-
Body Protection: An impervious lab coat or clothing is necessary.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent unintended chemical reactions and to ensure correct disposal.
For Unused or Expired Solid Gartisertib:
-
Do not dispose of solid Gartisertib in the regular trash or down the drain.
-
Collect the solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The label should include the chemical name ("Gartisertib"), CAS number (1613191-99-3), and the appropriate hazard pictograms.
For Gartisertib Solutions (e.g., in DMSO):
-
Aqueous and organic solutions containing Gartisertib should be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof, and clearly labeled waste container. Do not mix with incompatible waste streams. Gartisertib is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
The label should identify all chemical components of the solution (e.g., "Gartisertib in DMSO") and their approximate concentrations.
For Contaminated Laboratory Materials:
-
Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.
-
Non-Sharps: Disposable labware such as pipette tips, tubes, and gloves that have come into contact with Gartisertib should be collected in a dedicated hazardous waste bag or container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can typically be washed and reused or disposed of as broken glass. Consult your institutional guidelines.
Step 3: Storage and Final Disposal
-
Storage: Store all Gartisertib waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[1]
-
Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Gartisertib Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Gartisertib waste streams.
Caption: Logical workflow for the safe disposal of Gartisertib.
Experimental Protocols
No specific experimental protocols for the disposal or degradation of Gartisertib are available in the reviewed literature. The procedures outlined above are based on the Safety Data Sheet and standard practices for the management of hazardous laboratory chemicals. Always prioritize your institution's approved protocols and consult with your EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
